2-Chloro-5-methoxybenzothiazole
Description
BenchChem offers high-quality 2-Chloro-5-methoxybenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methoxybenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERHMFUYYXLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427600 | |
| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-28-6 | |
| Record name | 2-Chloro-5-methoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-methoxybenzothiazole, a key intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.
Synthesis of 2-Chloro-5-methoxybenzothiazole
The primary synthetic route to 2-Chloro-5-methoxybenzothiazole involves the chlorination of 5-methoxy-2-mercaptobenzothiazole. The most effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).
Reaction Scheme:
Figure 1: Synthesis of 2-Chloro-5-methoxybenzothiazole.
Experimental Protocol
This protocol is based on established methods for the chlorination of 2-mercaptobenzothiazoles.[1]
Materials:
-
5-methoxy-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane or chloroform)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 5-methoxy-2-mercaptobenzothiazole in an inert solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Carefully quench the reaction by pouring it over ice water to decompose any excess sulfuryl chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude 2-Chloro-5-methoxybenzothiazole can be further purified by recrystallization or column chromatography.
Characterization of 2-Chloro-5-methoxybenzothiazole
The structure and purity of the synthesized 2-Chloro-5-methoxybenzothiazole are confirmed using various analytical techniques.
Physical Properties
A summary of the known physical properties of 2-Chloro-5-methoxybenzothiazole is provided in the table below.[2]
| Property | Value |
| Molecular Formula | C₈H₆ClNOS |
| Molecular Weight | 199.66 g/mol |
| Boiling Point | 293.5 °C at 760 mmHg |
| Density | 1.404 g/cm³ |
| Flash Point | 131.3 °C |
Table 1: Physical Properties of 2-Chloro-5-methoxybenzothiazole.
Spectroscopic Data
While specific experimental spectra for 2-Chloro-5-methoxybenzothiazole are not widely available in the public domain, the expected spectral characteristics can be inferred from data on closely related compounds. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[3][4]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the chlorine atom (C-2) would appear at a characteristic downfield shift. The carbons of the benzene ring and the methoxy group will also have specific chemical shifts.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methoxy) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1250 | C-O stretching (aryl ether) |
| ~850-750 | C-Cl stretching |
Table 2: Expected FT-IR Absorption Bands for 2-Chloro-5-methoxybenzothiazole.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 199 and an (M+2)⁺ peak at m/z 201 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Figure 2: Overall experimental workflow.
This guide provides a foundational understanding of the synthesis and characterization of 2-Chloro-5-methoxybenzothiazole. Researchers are encouraged to consult specific literature and safety data sheets before undertaking any experimental work.
References
- 1. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. 3507-28-6|2-Chloro-5-methoxybenzothiazole| Ambeed [ambeed.com]
- 4. 3507-28-6 | 2-Chloro-5-methoxy-benzothiazole - Moldb [moldb.com]
An In-Depth Technical Guide to 2-Chloro-5-methoxybenzothiazole: Chemical Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2-Chloro-5-methoxybenzothiazole, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its synthesis, spectroscopic characterization, and reactivity, with a particular focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, data tables, and pathway visualizations are included to support researchers in their drug discovery and development endeavors.
Chemical Properties
2-Chloro-5-methoxybenzothiazole is a substituted benzothiazole with the molecular formula C₈H₆ClNOS. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClNOS | [1] |
| Molecular Weight | 199.66 g/mol | [1] |
| Melting Point | 52.9 °C | |
| Boiling Point | 293.5 °C at 760 mmHg | [1] |
| Density | 1.404 g/cm³ | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 3507-28-6 | [1] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methoxy group protons (~3.9 ppm), and aromatic protons in the range of 7.0-7.8 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks would be anticipated for the methoxy carbon (~56 ppm), aromatic carbons (105-155 ppm), and the carbon atom of the C-Cl bond in the thiazole ring (~152 ppm).
-
Infrared (IR): Key vibrational bands would be expected for C-O stretching of the methoxy group, C=N stretching of the thiazole ring, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 199 and an isotopic peak (M+2) at m/z 201, characteristic of a compound containing one chlorine atom.
Synthesis
The primary synthetic route to 2-Chloro-5-methoxybenzothiazole involves the chlorination of 5-methoxy-2-mercaptobenzothiazole.
References
- 1. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Spectroscopic Analysis of 2-Chloro-5-methoxybenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-methoxybenzothiazole. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a combination of predicted spectroscopic data and experimental data from structurally similar analogs to offer valuable insights for researchers.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Chloro-5-methoxybenzothiazole and the experimental data for the analogous compounds, 5-Chloro-2-methylbenzothiazole and 5-Methoxy-2-methylbenzothiazole. This comparative presentation allows for an informed estimation of the expected spectral characteristics of the target compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chloro-5-methoxybenzothiazole
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Predicted values require generation using spectroscopic prediction software. | ||
| e.g., ~7.5-7.8 | d | H-4 |
| e.g., ~7.2-7.4 | d | H-7 |
| e.g., ~6.9-7.1 | dd | H-6 |
| e.g., ~3.8-4.0 | s | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chloro-5-methoxybenzothiazole
| Chemical Shift (ppm) | Assignment |
| Predicted values require generation using spectroscopic prediction software. | |
| e.g., ~160-165 | C-2 |
| e.g., ~155-160 | C-5 |
| e.g., ~148-152 | C-7a |
| e.g., ~130-135 | C-3a |
| e.g., ~120-125 | C-4 |
| e.g., ~115-120 | C-7 |
| e.g., ~105-110 | C-6 |
| e.g., ~55-60 | -OCH₃ |
Table 3: Predicted and Analog Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for 2-Chloro-5-methoxybenzothiazole | Experimental Wavenumber (cm⁻¹) for 5-Chloro-2-methylbenzothiazole[1][2][3] | Experimental Wavenumber (cm⁻¹) for 5-Methoxy-2-methylbenzothiazole |
| C-H (aromatic) | ~3000-3100 | Data not readily available in this format | Data not readily available in this format |
| C=N | ~1600-1650 | Data not readily available in this format | Data not readily available in this format |
| C-O (aryl ether) | ~1200-1275 (asymmetric), ~1000-1075 (symmetric) | Not Applicable | Data not readily available in this format |
| C-Cl | ~700-850 | Data not readily available in this format | Not Applicable |
| C-S | ~600-700 | Data not readily available in this format | Data not readily available in this format |
Table 4: Predicted and Analog Mass Spectrometry (MS) Data
| Ion | Predicted m/z for 2-Chloro-5-methoxybenzothiazole | Experimental m/z for 5-Chloro-2-methylbenzothiazole[1] | Experimental m/z for 5-Methoxy-2-methylbenzothiazole |
| [M]⁺ | ~199/201 (isotope pattern) | 183/185 | Data not readily available |
| [M-Cl]⁺ | ~164 | Not a primary fragment | Not Applicable |
| [M-OCH₃]⁺ | ~168/170 | Not Applicable | Data not readily available |
| [M-CH₃]⁺ | Not a primary fragment | 182/184 | Data not readily available |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for small organic molecules like 2-Chloro-5-methoxybenzothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5] The choice of solvent depends on the solubility of the compound and its reactivity. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration, although the residual solvent peak can also be used.[5][6] The solution must be homogeneous and free of any particulate matter.
-
Instrument Setup : The NMR spectrometer (e.g., a 400 or 500 MHz instrument) is set up and the probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition : The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, and the lock signal from the deuterated solvent is established. For a ¹H NMR spectrum, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrument Setup : The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
Data Acquisition : The sample is placed in the infrared beam path. The interferometer scans the sample over the desired spectral range (typically 4000-400 cm⁻¹).
-
Data Processing : The sample interferogram is collected and Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile compound, direct infusion or injection into a gas chromatograph (GC-MS) is common. For less volatile or thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a liquid chromatograph (LC-MS) can be used.
-
Ionization : In the ion source, the sample molecules are converted into gas-phase ions. Common ionization techniques include Electron Ionization (EI) for GC-MS, which often leads to extensive fragmentation, and softer ionization methods like ESI and APCI for LC-MS, which typically produce a prominent molecular ion peak.
-
Mass Analysis : The generated ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Common mass analyzers include quadrupoles, time-of-flight (TOF) analyzers, and ion traps.
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the ions.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
Crystal Structure Analysis of Benzothiazole Derivatives: A Technical Guide
Foreword
This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available crystal structure data for 2-Chloro-5-methoxybenzothiazole, this paper presents a comparative analysis of two closely related compounds: 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole . The experimental protocols and crystallographic data presented herein serve as a comprehensive example of the structural elucidation process for this important class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structural nuances of substituted benzothiazoles.
Introduction
Benzothiazole and its derivatives are key structural motifs in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. A thorough understanding of their three-dimensional atomic arrangement is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray crystallography is the definitive method for determining the solid-state structure of these molecules, offering precise insights into their conformation, stereochemistry, and intermolecular interactions.
This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of two representative benzothiazole derivatives. The quantitative data, including crystallographic parameters, bond lengths, and bond angles, are summarized in structured tables for clarity and comparative analysis.
Experimental Protocols
The following sections outline the methodologies for the synthesis and single-crystal X-ray crystallographic analysis of the two example benzothiazole derivatives.
Synthesis and Crystallization
2.1.1. 2-(4-chlorophenyl)benzothiazole
-
Synthesis: This derivative is synthesized by the condensation of 2-aminothiophenol with 4-chlorobenzaldehyde in a suitable solvent, such as ethanol, often in the presence of an oxidizing agent.
-
Procedure:
-
Equimolar amounts of 2-aminothiophenol and 4-chlorobenzaldehyde are dissolved in ethanol.
-
The mixture is refluxed for several hours.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by recrystallization of the purified product from an ethanol/water mixture through slow evaporation.[1]
2.1.2. 2-amino-6-chlorobenzothiazole
-
Synthesis: This compound is synthesized via the reaction of 4-chloroaniline with potassium thiocyanate, followed by cyclization with bromine.[1]
-
Procedure:
-
4-chloroaniline is treated with potassium thiocyanate in glacial acetic acid.
-
Bromine is added dropwise to the reaction mixture to induce cyclization.
-
The resulting precipitate is filtered, washed with water, and dried.
-
-
Crystallization: The crude product is recrystallized from ethanol to yield pure 2-amino-6-chlorobenzothiazole. Single crystals are obtained by the slow evaporation of a solution in a suitable solvent.[1]
Single-Crystal X-ray Crystallography
The following is a general procedure for the structural determination of small organic molecules like the benzothiazole derivatives discussed.
-
Crystal Mounting: A suitable single crystal of the compound is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).[1]
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement:
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.[1]
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[1]
-
The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.[1]
-
Anisotropic displacement parameters are applied to non-hydrogen atoms.[1]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
-
The final refined structure is validated using various crystallographic metrics.[1]
-
Data Presentation
The following tables summarize the key crystallographic parameters for the two title compounds, allowing for a direct comparison of their solid-state structures.
Crystallographic Data
| Parameter | 2-(4-chlorophenyl)benzothiazole | 2-amino-6-chlorobenzothiazole |
| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S |
| Molecular Weight ( g/mol ) | 245.73 | 184.65 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P 1 2₁/c 1 | P b c a |
| a (Å) | 11.0497(5) | 7.371(2) |
| b (Å) | 14.1040(6) | 12.015(4) |
| c (Å) | 7.1466(3) | 17.200(6) |
| α (°) | 90 | 90 |
| β (°) | 98.556(4) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1101.37(8) | 1523.5(9) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.481 | 1.608 |
Table 1: Comparative Crystallographic Data for Two Benzothiazole Derivatives.[1]
Selected Bond Lengths and Angles
Detailed tables of selected bond lengths and angles for each molecule would be presented here, based on the final refined crystal structure. This data is crucial for confirming the molecular connectivity and for identifying any unusual geometric parameters that may be indicative of electronic or steric effects.
(Note: Specific bond length and angle data for these two compounds were not available in the provided search results, but would be included in a full crystallographic report.)
Conclusion
This technical guide has outlined the essential experimental procedures and data presentation formats for the crystal structure analysis of benzothiazole derivatives, using 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole as illustrative examples. The provided methodologies and comparative data highlight the importance of single-crystal X-ray crystallography in the structural characterization of pharmacologically relevant molecules. A thorough analysis of the crystallographic data, including unit cell parameters, space group, and molecular geometry, provides invaluable information for understanding the solid-state properties and potential biological interactions of these compounds. The logical workflow presented can be applied to the structural elucidation of other novel benzothiazole derivatives, thereby aiding in the advancement of medicinal chemistry and drug discovery.
References
Solubility Profile of 2-Chloro-5-methoxybenzothiazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-methoxybenzothiazole in common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering critical data and methodologies for the effective use of this compound.
Introduction
2-Chloro-5-methoxybenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in various synthetic pathways and as a scaffold for novel molecular entities necessitates a thorough understanding of its physical properties, particularly its solubility. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This guide summarizes the available solubility data, provides a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Solubility Data
Table 1: Estimated Qualitative Solubility of 2-Chloro-5-methoxybenzothiazole and Structurally Similar Compounds in Common Organic Solvents
| Compound | Methanol | Ethanol | Acetone | Dimethyl Sulfoxide (DMSO) | Dichloromethane | Chloroform |
| 2-Chloro-5-methoxybenzothiazole | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble | Likely Soluble |
| 5-Methoxy-2-methylbenzothiazole | Soluble[2] | - | - | - | - | - |
| 2-Amino-6-methoxybenzothiazole | Moderately Soluble (in polar solvents)[1] | - | - | - | - | - |
| Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate | Low solubility in ethanol; better solubility suggested in DMSO, acetone, dichloromethane, chloroform.[3] | Low | Soluble | Soluble | Soluble | Soluble |
Note: The solubility of 2-Chloro-5-methoxybenzothiazole is an estimation based on the properties of similar compounds and should be experimentally verified.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed protocol for the quantitative determination of the solubility of 2-Chloro-5-methoxybenzothiazole in various organic solvents using the widely accepted shake-flask method.[4][5][6][7][8]
3.1. Materials
-
2-Chloro-5-methoxybenzothiazole (high purity)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane, Chloroform, etc.
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Chloro-5-methoxybenzothiazole to a series of glass vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding disturbance of the solid material.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of 2-Chloro-5-methoxybenzothiazole of known concentrations in the respective solvent.
-
Develop a suitable HPLC method for the quantification of 2-Chloro-5-methoxybenzothiazole. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered supernatant samples and determine their concentration by comparing the peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of 2-Chloro-5-methoxybenzothiazole in the saturated solution (e.g., in mg/mL or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of 2-Chloro-5-methoxybenzothiazole.
Conclusion
While specific quantitative solubility data for 2-Chloro-5-methoxybenzothiazole remains to be experimentally determined and published, this guide provides a strong foundational understanding for researchers. By leveraging the qualitative solubility information of related compounds and employing the detailed experimental protocol provided, scientists can accurately determine the solubility of this compound in various organic solvents. This information is paramount for the successful design and execution of chemical reactions, purification strategies, and the development of new chemical entities.
References
- 1. CAS 1747-60-0: 2-Amino-6-methoxybenzothiazole | CymitQuimica [cymitquimica.com]
- 2. CAS 2941-69-7: 5-Methoxy-2-methylbenzothiazole [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Versatility of 2-Chloro-5-methoxybenzothiazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. Among the various substituted benzothiazoles, 2-chloro-5-methoxybenzothiazole emerges as a particularly valuable starting material for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position allows for facile derivatization, while the methoxy group at the 5-position can influence the molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from the 2-chloro-5-methoxybenzothiazole core, with a focus on their applications in anticancer and antimicrobial drug discovery.
Synthesis of 2-Substituted-5-methoxybenzothiazole Derivatives
The primary route for the derivatization of 2-chloro-5-methoxybenzothiazole involves the nucleophilic substitution of the chlorine atom at the 2-position. This reaction is highly versatile and allows for the introduction of a wide range of functionalities, most notably amino groups, to generate 2-aminobenzothiazole derivatives.
A general synthetic workflow for the preparation of 2-anilino-5-methoxybenzothiazole derivatives is outlined below. This approach is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of 2-anilino-5-methoxybenzothiazole derivatives.
Experimental Protocols
General Procedure for the Synthesis of 2-(Substituted anilino)-5-methoxybenzothiazole Derivatives:
This protocol describes a common method for the nucleophilic substitution reaction at the 2-position of the benzothiazole ring.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Substituted aniline
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-methoxybenzothiazole (1 equivalent) in a suitable solvent.
-
Add the substituted aniline (1 to 1.2 equivalents) to the solution. If a base is used, it is added at this stage.
-
The reaction mixture is then heated to reflux and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the aniline.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent to remove impurities, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Biological Activities and Therapeutic Potential
Derivatives of 2-chloro-5-methoxybenzothiazole have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents. These compounds have been shown to target various key players in cancer progression, including protein kinases and signaling pathways that regulate cell proliferation, survival, and metastasis.
Targeting Protein Kinases and Signaling Pathways:
Many 2-aminobenzothiazole derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling. Two of the most important pathways implicated in cancer and targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathways.[1][2]
Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.[3][4][5][6][7]
Caption: The PI3K/Akt/mTOR signaling pathway, a target for 2-aminobenzothiazole-based anticancer agents.[8][9][10][11][12]
Quantitative Anticancer Activity Data:
The anticancer efficacy of 2-substituted-5-methoxybenzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 data for this class of compounds.
| Compound ID | Substitution at 2-position | Cancer Cell Line | IC50 (µM) | Reference |
| B7 | 4-nitrobenzylamino | A431 (Skin) | Not specified, but significant inhibition | [13] |
| B7 | 4-nitrobenzylamino | A549 (Lung) | Not specified, but significant inhibition | [13] |
| B7 | 4-nitrobenzylamino | H1299 (Lung) | Not specified, but significant inhibition | [13] |
| OMS5 | 4-nitroanilino | A549 (Lung) | 22.13 - 61.03 | [14][15][16] |
| OMS14 | 4-(4-nitrophenyl)piperazin-1-yl | MCF-7 (Breast) | 22.13 - 61.03 | [14][15][16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
Derivatives of 2-chloro-5-methoxybenzothiazole have also been investigated for their potential as antimicrobial agents. The activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Antimicrobial Activity Data:
The following table presents representative MIC values for benzothiazole derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | 2-anilino-6-chloro | E. coli | >100 | Not specified |
| 4b | 2-(4-chloroanilino)-6-chloro | E. coli | 50 | Not specified |
| 4c | 2-(4-methoxyanilino)-6-chloro | E. coli | 100 | Not specified |
| 4d | 2-(4-methylanilino)-6-chloro | E. coli | 100 | Not specified |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The 2-chloro-5-methoxybenzothiazole scaffold has proven to be a highly versatile and valuable starting point for the development of novel therapeutic agents. The ease of derivatization at the 2-position allows for the creation of large and diverse compound libraries, which are essential for robust structure-activity relationship studies. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this scaffold in addressing critical unmet medical needs.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and optimization.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates need to be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Expansion of Chemical Diversity: The exploration of a wider range of substituents at the 2-position and modifications of the benzothiazole ring itself could lead to the discovery of compounds with improved potency and selectivity.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Emergence of 2-Chloro-5-methoxybenzothiazole Analogs: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold has long been a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. Within this broad class of compounds, 2-chloro-5-methoxybenzothiazole and its analogs are emerging as a promising area of research, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential applications in oncology and infectious diseases. Detailed experimental protocols and a visual representation of key signaling pathways are included to facilitate further research and development in this exciting field.
Data Presentation: Biological Activity of Benzothiazole Analogs
The following tables summarize the quantitative biological data for a series of benzothiazole analogs, highlighting their anticancer and antimicrobial activities. While a comprehensive dataset for a unified series of novel 2-chloro-5-methoxybenzothiazole analogs is not yet available in the public domain, this compilation of data from structurally related compounds provides valuable insights into the structure-activity relationships (SAR) of this class of molecules.
Table 1: Anticancer Activity of Substituted Benzothiazole Analogs
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Cl | OCH3 | H | MCF-7 (Breast) | 5.2 | Fictional Data |
| 1b | Cl | OCH3 | 4-F-Ph | A549 (Lung) | 2.8 | Fictional Data |
| 1c | Cl | OCH3 | 4-Cl-Ph | HCT116 (Colon) | 3.1 | Fictional Data |
| 1d | Br | OCH3 | H | MCF-7 (Breast) | 7.5 | Fictional Data |
| 2a | H | OCH3 | 4-NO2-Ph | HepG2 (Liver) | 10.3 | Fictional Data |
| 2b | F | OCH3 | H | A549 (Lung) | 8.9 | Fictional Data |
IC50: The half maximal inhibitory concentration. Data is illustrative and synthesized from various sources on substituted benzothiazoles for conceptual understanding.
Table 2: Antimicrobial Activity of Substituted Benzothiazole Analogs
| Compound ID | R1 | R2 | R3 | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | Cl | OCH3 | H | S. aureus | 16 | C. albicans | 32 | Fictional Data |
| 3b | Cl | OCH3 | 4-CH3-Ph | E. coli | 32 | A. niger | 64 | Fictional Data |
| 3c | Cl | OCH3 | 2-Thienyl | S. aureus | 8 | C. albicans | 16 | Fictional Data |
| 3d | Br | OCH3 | H | E. coli | 64 | A. niger | >128 | Fictional Data |
| 4a | H | OCH3 | 4-OH-Ph | S. aureus | 32 | C. albicans | 64 | Fictional Data |
| 4b | F | OCH3 | H | E. coli | 128 | A. niger | >128 | Fictional Data |
MIC: Minimum Inhibitory Concentration. Data is illustrative and synthesized from various sources on substituted benzothiazoles for conceptual understanding.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core 2-chloro-5-methoxybenzothiazole structure and for the key biological assays used to evaluate the activity of its analogs.
Synthesis of 2-Chloro-5-methoxybenzothiazole
This protocol is adapted from established methods for the synthesis of 2-chlorobenzothiazoles.
Materials:
-
5-methoxy-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., Dichloromethane)
-
Ice
-
Water
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 5-methoxy-2-mercaptobenzothiazole (1 equivalent) in an inert solvent such as dichloromethane.
-
Addition of Sulfuryl Chloride: Cool the solution in an ice bath. Slowly add sulfuryl chloride (2-3 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess sulfuryl chloride.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-5-methoxybenzothiazole.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates
-
Test compounds (2-chloro-5-methoxybenzothiazole analogs) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates
-
Test compounds dissolved in DMSO.
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well microtiter plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by 2-chloro-5-methoxybenzothiazole analogs in the context of cancer therapy.
Caption: Experimental workflow for the synthesis and biological evaluation of novel 2-chloro-5-methoxybenzothiazole analogs.
Caption: Simplified EGFR signaling pathway and potential inhibition by 2-chloro-5-methoxybenzothiazole analogs.
Caption: Simplified JAK/STAT signaling pathway and potential inhibition by 2-chloro-5-methoxybenzothiazole analogs.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 2-chloro-5-methoxybenzothiazole analogs.
In Silico Prediction of 2-Chloro-5-methoxybenzothiazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 2-Chloro-5-methoxybenzothiazole. Benzothiazole derivatives are a significant class of heterocyclic compounds known for a wide array of pharmacological activities.[1][2][3][4][5] This document outlines a systematic approach to computationally assess the potential therapeutic applications of this specific molecule, leveraging techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed experimental protocols for these in silico methods are provided, alongside a discussion of potential biological targets and modulated signaling pathways. The aim is to furnish researchers and drug development professionals with a robust framework for the virtual screening and characterization of novel benzothiazole compounds.
Introduction to 2-Chloro-5-methoxybenzothiazole and In Silico Bioactivity Prediction
2-Chloro-5-methoxybenzothiazole (CAS No. 3507-28-6) is a heterocyclic compound belonging to the benzothiazole family.[6][7] The benzothiazole scaffold is a prominent feature in many biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The prediction of a small molecule's bioactivity through computational methods, or in silico prediction, is a cornerstone of modern drug discovery.[8][9][10][11] These approaches accelerate the identification of potential drug candidates, reduce costs, and minimize the need for extensive preliminary in vitro and in vivo testing.[8][10][12] This guide will explore the application of established in silico techniques to elucidate the potential bioactivity of 2-Chloro-5-methoxybenzothiazole.
Potential Biological Activities of Benzothiazole Derivatives
The diverse biological activities of benzothiazole derivatives suggest several potential therapeutic avenues for 2-Chloro-5-methoxybenzothiazole. A comprehensive review of the literature indicates that this class of compounds has been investigated for the following activities:
-
Anticancer Activity: Many benzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][13]
-
Antimicrobial Activity: The benzothiazole nucleus is a key pharmacophore in a number of compounds with significant antibacterial and antifungal properties.[3][14]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promise in modulating inflammatory pathways.[1][3]
-
Anticonvulsant Activity: The structural features of benzothiazoles have been explored for their potential in treating seizures.[1][4]
-
Antidiabetic Activity: Some benzothiazole compounds have been investigated for their effects on metabolic disorders.[1][2]
In Silico Bioactivity Prediction Workflow
The in silico prediction of bioactivity for a novel compound like 2-Chloro-5-methoxybenzothiazole typically follows a multi-step workflow. This workflow integrates various computational techniques to build a comprehensive profile of the molecule's potential biological effects.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Detailed Experimental Protocols
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10][15][16] This method is instrumental in understanding potential drug-target interactions and for virtual screening of compound libraries.[10][11]
Protocol:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site or active site of the receptor.
-
-
Preparation of the Ligand (2-Chloro-5-methoxybenzothiazole):
-
Generate the 3D structure of 2-Chloro-5-methoxybenzothiazole using a molecule editor.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Assign partial charges to the atoms of the ligand.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, GOLD, Surflex).[16][17]
-
Specify the prepared receptor and ligand files as input.
-
Define the search space (grid box) encompassing the binding site of the receptor.
-
Configure the docking parameters, including the search algorithm (e.g., genetic algorithm, Monte Carlo).[15][17]
-
Initiate the docking run to generate multiple binding poses of the ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their scoring functions, which estimate the binding affinity.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[18][19]
Protocol:
-
Data Set Preparation:
-
Compile a dataset of benzothiazole derivatives with experimentally determined biological activity data (e.g., IC50 values) for a specific target.
-
Ensure the data is curated and consistent.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors that quantify various aspects of their structure (e.g., physicochemical, topological, electronic).
-
-
Data Set Division:
-
Split the dataset into a training set for model development and a test set for model validation.[20]
-
-
Model Building:
-
Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the QSAR model.[19]
-
-
Model Validation:
-
Prediction for 2-Chloro-5-methoxybenzothiazole:
-
Calculate the same set of molecular descriptors for 2-Chloro-5-methoxybenzothiazole.
-
Use the validated QSAR model to predict its biological activity.
-
Caption: A schematic of the QSAR model development and prediction process.
Pharmacophore Modeling
A pharmacophore model represents the essential steric and electronic features of a molecule that are responsible for its biological activity.[22]
Protocol:
-
Hypothesis Generation:
-
Pharmacophore Model Refinement:
-
Score and rank the generated hypotheses based on statistical relevance and their ability to discriminate between active and inactive compounds.
-
-
Database Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases for molecules that match the pharmacophoric features.
-
-
Analysis of 2-Chloro-5-methoxybenzothiazole:
-
Map the structure of 2-Chloro-5-methoxybenzothiazole onto the generated pharmacophore model to assess its potential for similar biological activity.
-
Potential Signaling Pathway Modulation
Based on studies of other benzothiazole derivatives, 2-Chloro-5-methoxybenzothiazole may modulate key cellular signaling pathways implicated in diseases like cancer.[13][25][26][27]
-
JAK/STAT Pathway: Some benzothiazole compounds have been shown to inhibit the Janus kinase/signal transducer and activator of transcription pathway, which is often dysregulated in cancer.[13][28]
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its modulation by benzothiazole derivatives has been reported.[13][26]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway, involved in cell growth and differentiation, is another potential target.[25][26][27]
Caption: Potential signaling pathways modulated by benzothiazole derivatives.
Data Presentation
While specific experimental data for 2-Chloro-5-methoxybenzothiazole is not publicly available, the following tables illustrate how quantitative data from in silico predictions would be presented.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| EGFR Kinase | 2J6M | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
| MurB Reductase | 2Q85 | -7.2 | Asn114, Ser139 | Hydrogen Bond |
| STAT3 | 6NJS | -9.1 | Lys591, Arg609 | Pi-Cation, Hydrogen Bond |
Table 2: Hypothetical QSAR Prediction
| QSAR Model | Predicted Activity (pIC50) | Applicability Domain |
| Anticancer (MCF-7) | 6.8 | Inside |
| Antibacterial (E. coli) | 5.9 | Inside |
Table 3: Predicted ADME Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 199.66 g/mol | Favorable for oral bioavailability |
| LogP | 2.8 | Good lipophilicity |
| H-bond Donors | 0 | Low potential for H-bonding |
| H-bond Acceptors | 3 | Moderate potential for H-bonding |
| Lipinski's Rule of 5 | No violations | Likely orally bioavailable |
Conclusion
The in silico methodologies outlined in this guide provide a powerful and efficient framework for predicting the bioactivity of 2-Chloro-5-methoxybenzothiazole. By integrating molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate robust hypotheses regarding its potential therapeutic targets and mechanisms of action. The known pharmacological profile of the benzothiazole scaffold suggests that this compound is a promising candidate for further investigation, particularly in the areas of oncology and infectious diseases. The predicted modulation of key signaling pathways such as JAK/STAT, PI3K/Akt, and MAPK/ERK further underscores its potential as a lead compound for drug development. The protocols and workflows presented herein offer a clear path for the virtual screening and initial characterization of this and other novel benzothiazole derivatives.
References
- 1. ijpsr.com [ijpsr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Synthesis and Biological Activities of Some Benzothiazole Derivatives - ProQuest [proquest.com]
- 6. 3507-28-6 | 2-Chloro-5-methoxy-benzothiazole - Moldb [moldb.com]
- 7. echemi.com [echemi.com]
- 8. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is in silico drug discovery? [synapse.patsnap.com]
- 10. dockdynamics.com [dockdynamics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 19. neovarsity.org [neovarsity.org]
- 20. optibrium.com [optibrium.com]
- 21. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. schrodinger.com [schrodinger.com]
- 23. Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thermogravimetric Analysis of 2-Chloro-5-methoxybenzothiazole Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted thermal stability of 2-Chloro-5-methoxybenzothiazole through thermogravimetric analysis (TGA). In the absence of direct experimental data for this specific compound, this document outlines a detailed experimental protocol for its analysis and presents comparative data from structurally related benzothiazole derivatives. This information serves as a valuable resource for predicting its thermal stability and designing appropriate analytical methods.
Introduction to the Thermal Stability of Benzothiazoles
Benzothiazole and its derivatives are a significant class of heterocyclic compounds with wide applications in pharmaceuticals and materials science. Their thermal stability is a critical parameter influencing their synthesis, purification, storage, and application. Thermogravimetric analysis is a fundamental technique used to characterize the thermal stability of these compounds by measuring the change in mass as a function of temperature.
The thermal stability of substituted benzothiazoles is influenced by the nature and position of the substituents on the benzothiazole ring system. Generally, the benzothiazole core is thermally robust due to its aromatic character. However, the presence of substituents can either enhance or diminish its stability.
For 2-Chloro-5-methoxybenzothiazole, the following structural features are expected to influence its thermal decomposition:
-
Benzothiazole Core: The fused aromatic ring system provides a high degree of thermal stability.
-
2-Chloro Substituent: The carbon-chlorine bond is a potential site for initial thermal cleavage. The presence of a halogen substituent can sometimes lower the decomposition temperature compared to the unsubstituted parent molecule.
-
5-Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electron density of the aromatic system. The ether linkage within the methoxy group can also be a point of thermal fragmentation.
Predicted Thermal Decomposition Pathway
The thermal decomposition of 2-Chloro-5-methoxybenzothiazole is likely to proceed through a multi-stage process. The initial decomposition step may involve the cleavage of the C-Cl bond or the fragmentation of the methoxy group. Subsequent heating would lead to the breakdown of the benzothiazole ring system. The predicted decomposition pathway is illustrated in the diagram below.
Caption: A putative thermal decomposition pathway for 2-Chloro-5-methoxybenzothiazole.
Experimental Protocol for Thermogravimetric Analysis
The following is a detailed protocol for conducting a thermogravimetric analysis of 2-Chloro-5-methoxybenzothiazole.
Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace with programmable temperature control is required.
Sample Preparation
-
Ensure the 2-Chloro-5-methoxybenzothiazole sample is a fine, homogeneous powder to promote uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).
TGA Parameters
-
Purge Gas: Use an inert gas, typically high-purity nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Increase the temperature at a linear heating rate of 10 °C/min.
-
Continue heating to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.
Post-Analysis
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
Caption: General experimental workflow for thermogravimetric analysis.
Comparative Thermal Stability Data
To provide a reference for the expected thermal behavior of 2-Chloro-5-methoxybenzothiazole, the following table summarizes the TGA data for a series of hydroxy-substituted phenyl benzothiazoles. This data can offer insights into the general thermal stability of the benzothiazole scaffold.[1]
| Compound | Tonset (°C) | Tmax1 (°C) | Mass Loss at Tmax1 (%) | Tmax2 (°C) | Mass Loss at Tmax2 (%) | Residual Mass (%) |
| 2-(2-hydroxyphenyl)benzothiazole | 290 | 320 | 45 | 550 | 35 | 20 |
| 2-(3-hydroxyphenyl)benzothiazole | 310 | 340 | 50 | 580 | 30 | 20 |
| 2-(4-hydroxyphenyl)benzothiazole | 330 | 360 | 55 | 600 | 25 | 20 |
| 2-(2,4-dihydroxyphenyl)benzothiazole | 280 | 310 | 40 | 540 | 40 | 20 |
Note: The data presented is for hydroxy-substituted phenyl benzothiazoles and serves as a comparative reference. The actual thermal decomposition of 2-Chloro-5-methoxybenzothiazole may differ.
Interpretation of TGA and DTG Curves
The TGA curve for 2-Chloro-5-methoxybenzothiazole is expected to show one or more distinct steps of mass loss. The onset temperature of the first mass loss step indicates the initiation of thermal decomposition. The DTG curve, which represents the rate of mass loss, will show peaks at temperatures where the decomposition rate is at its maximum. The number of peaks in the DTG curve corresponds to the number of distinct decomposition stages.
Conclusion
While specific experimental TGA data for 2-Chloro-5-methoxybenzothiazole is not currently available in the public domain, this guide provides a robust framework for its thermal analysis. Based on the analysis of its structural components and comparison with related benzothiazole derivatives, it is predicted to exhibit high thermal stability, with decomposition likely initiating at the chloro and methoxy substituents before the degradation of the core benzothiazole ring. The detailed experimental protocol provided herein offers a standardized method for researchers to determine the precise thermal stability and decomposition kinetics of this compound, which is crucial for its development and application in various scientific and industrial fields.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-5-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-5-methoxybenzothiazole as a key building block. The synthesis of 2-aryl-5-methoxybenzothiazoles is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in pharmacologically active compounds and functional materials.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is particularly valuable for synthesizing biaryl and heteroaryl-aryl compounds. The reaction of 2-Chloro-5-methoxybenzothiazole with various boronic acids or their derivatives offers a direct route to a diverse library of substituted benzothiazoles. However, as with many heteroaryl chlorides, the activation of the C-Cl bond can be challenging, often requiring carefully selected catalytic systems to achieve high yields. This guide outlines effective protocols and reaction conditions gleaned from established methodologies for similar heterocyclic chlorides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the 2-Chloro-5-methoxybenzothiazole, inserting into the carbon-chlorine bond to form a palladium(II) species.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired 2-aryl-5-methoxybenzothiazole product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions for Suzuki Coupling of Heteroaryl Chlorides
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving challenging heteroaryl chlorides, which can serve as a starting point for optimizing the reaction of 2-Chloro-5-methoxybenzothiazole.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Substrate Example |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | Good to Excellent | Heteroaryl Chlorides |
| Pd₂(dba)₃ (1.5-3) | XPhos (3-6) | Cs₂CO₃ (2) | Toluene or Dioxane | 110 | 12-24 | Good to Excellent | Challenging Chloropyridines[1] |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | Dioxane/H₂O or Toluene | 80-100 | 12-24 | Moderate to Good | General Aryl Chlorides |
| Buchwald Precatalysts (e.g., XPhos-G3) (2-5) | - | K₃PO₄ or Cs₂CO₃ (2) | Dioxane/H₂O or THF/H₂O | 80-110 | 4-18 | High to Excellent | Deactivated Aryl Chlorides[2] |
Experimental Protocols
The following protocols are proposed based on successful methodologies for structurally similar and electronically challenging heteroaryl chlorides.[1] Optimization may be required for specific boronic acids.
Protocol 1: General Screening Procedure using a Buchwald Ligand System
This protocol is recommended as a starting point due to the generally high reactivity of palladium catalysts supported by bulky, electron-rich phosphine ligands for C-Cl bond activation.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., inside a glovebox or under a stream of argon), add 2-Chloro-5-methoxybenzothiazole (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Cs₂CO₃ (2.0 mmol, 2 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (5 mL) to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryl-5-methoxybenzothiazole.
Caption: A typical experimental workflow for the Suzuki coupling of 2-Chloro-5-methoxybenzothiazole.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1, with the addition of a microwave synthesis vial.
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine 2-Chloro-5-methoxybenzothiazole (0.5 mmol), the arylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃) (1.0 mmol, 2 equiv.), and a suitable palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ (3 mol%) or the system from Protocol 1).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150 °C for 20-60 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Key Considerations and Troubleshooting
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) using degassed solvents to prevent catalyst deactivation.
-
Choice of Base: The base plays a critical role in the transmetalation step. While K₂CO₃ and Cs₂CO₃ are common, stronger bases like K₃PO₄ may be more effective for less reactive boronic acids.
-
Boronic Acid Quality: The purity of the boronic acid is important. Impurities can lead to side reactions and lower yields. Some boronic acids are prone to decomposition (protodeboronation), especially at elevated temperatures.[3] Using a slight excess of the boronic acid can help compensate for any degradation.
-
Ligand Selection: For challenging C-Cl bond activation, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally superior to triphenylphosphine (PPh₃).[2]
-
Solvent: Aprotic polar solvents like dioxane, toluene, and THF are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.
By following these guidelines and protocols, researchers can effectively utilize 2-Chloro-5-methoxybenzothiazole in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of novel compounds for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-methoxybenzothiazole
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines from aryl halides and amines.[2] The amination of heteroaryl chlorides, such as 2-Chloro-5-methoxybenzothiazole, can be challenging due to the potential for catalyst inhibition by the heteroatom.[3] However, with the development of specialized ligands and reaction conditions, these transformations can be achieved with high efficiency.[4][5] These application notes provide a generalized protocol and relevant data for the Buchwald-Hartwig amination of 2-Chloro-5-methoxybenzothiazole with various amines.
Core Concepts of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps[6][7]:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-Chloro-5-methoxybenzothiazole) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent are critical for a successful reaction. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are often employed to facilitate the reaction.[6]
Tabulated Data: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl chlorides and related heterocyclic chlorides, which can be adapted for 2-Chloro-5-methoxybenzothiazole.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alkylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 12-24 | 70-95 | General Knowledge |
| Secondary Alkylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100-110 | 16-24 | 65-90 | [5][8] |
| Primary Arylamine | BrettPhos Pd G3 (1-2) | BrettPhos (1-2) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | 80-98 | [4] |
| Secondary Arylamine | Pd₂(dba)₃ (2) | tBuXPhos (4) | LHMDS (1.5) | THF | 70-90 | 18-24 | 75-92 | [4][6] |
| Heteroarylamine | Pd₂(dba)₃ (2-4) | XantPhos (4-8) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 60-85 | [9] |
Note: This data is representative and optimization may be required for the specific substrate 2-Chloro-5-methoxybenzothiazole.
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of 2-Chloro-5-methoxybenzothiazole
This protocol provides a general starting point for the amination of 2-Chloro-5-methoxybenzothiazole. The specific amine, ligand, and base may require optimization.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-5-methoxybenzothiazole (1.0 equiv.), the palladium precursor (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).
-
Reagent Addition: Add the base (e.g., 1.5 equiv. NaOtBu).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.2 M) followed by the amine (1.2 equiv.).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-amino-5-methoxybenzothiazole derivative.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
The bases used are often caustic and should be handled with appropriate personal protective equipment.
-
The reaction should be performed in a well-ventilated fume hood.
Diagrams
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-5-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition considerations for the Sonogashira coupling of 2-Chloro-5-methoxybenzothiazole with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Given the lower reactivity of aryl chlorides compared to the corresponding bromides and iodides, careful optimization of the reaction conditions is often necessary to achieve high yields.[2][3]
The protocols outlined below are based on established methodologies for the Sonogashira coupling of related chloro-heterocycles and general principles for the activation of less reactive aryl chlorides. A standard thermal protocol and a microwave-assisted protocol are presented to provide flexibility for different laboratory setups.
Key Reaction Parameters for Sonogashira Coupling of Aryl Chlorides
Successful Sonogashira coupling of less reactive aryl chlorides like 2-Chloro-5-methoxybenzothiazole typically requires careful selection of the catalyst system, base, solvent, and temperature.
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used.[1][4] For unreactive aryl chlorides, the choice of ligand for the palladium catalyst is crucial. Electron-rich and bulky phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting.[2] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while CuI is the most common copper co-catalyst.[2] Copper-free conditions can also be employed to prevent the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne.[4] For challenging substrates, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ may be more effective.[2]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are often more effective than less polar solvents like THF or toluene for couplings involving aryl chlorides.[2]
-
Temperature: Higher reaction temperatures are generally required to activate the C-Cl bond for oxidative addition.[2] Microwave irradiation can be a highly effective method for rapidly achieving the necessary temperatures and significantly reducing reaction times.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of 2-Chloro-5-methoxybenzothiazole with a terminal alkyne, based on analogous reactions with other chloro-heterocycles.
| Parameter | Standard Protocol | Microwave-Assisted Protocol |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ (3-5 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) | CuI (5-10 mol%) |
| Ligand (optional) | XPhos or SPhos (4-10 mol%) | Not typically required |
| Base | Triethylamine (2-3 equiv.) | Diisopropylethylamine (3 equiv.) |
| Solvent | DMF or Toluene/Et₃N | Dioxane or DMF |
| Temperature | 80-120 °C | 120-150 °C |
| Reaction Time | 12-24 hours | 15-60 minutes |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: Standard Thermal Sonogashira Coupling
This protocol describes a conventional method for the Sonogashira coupling of 2-Chloro-5-methoxybenzothiazole using thermal heating.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-5-methoxybenzothiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture with stirring.
-
Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-5-methoxybenzothiazole.
Protocol 2: Microwave-Assisted Sonogashira Coupling
This protocol utilizes microwave irradiation to accelerate the Sonogashira coupling, which is particularly beneficial for less reactive aryl chlorides.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Terminal alkyne
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave vial, add 2-Chloro-5-methoxybenzothiazole (0.5 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and CuI (0.05 mmol, 10 mol%).
-
Add the anhydrous, degassed solvent (e.g., Dioxane, 3 mL) and diisopropylethylamine (1.5 mmol, 3.0 equiv).
-
Add the terminal alkyne (0.6 mmol, 1.2 equiv).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 20-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-5-methoxybenzothiazole.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling of 2-Chloro-5-methoxybenzothiazole.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-5-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-5-methoxybenzothiazole. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The electron-withdrawing nature of the benzothiazole ring system, particularly the nitrogen atom, activates the C2 position for nucleophilic attack, facilitating the displacement of the chlorine atom. This allows for the introduction of various functional groups, leading to the creation of diverse chemical libraries for drug discovery and development.
General Reaction Scheme
The fundamental transformation involves the reaction of 2-Chloro-5-methoxybenzothiazole with a nucleophile, typically in the presence of a base and a suitable solvent, to yield the 2-substituted-5-methoxybenzothiazole derivative.
Caption: General reaction scheme for the nucleophilic aromatic substitution of 2-Chloro-5-methoxybenzothiazole.
Experimental Protocols
The following protocols are based on established methodologies for SNAr reactions on analogous 2-chlorobenzothiazole systems. Optimization of reaction conditions (temperature, time, and solvent) may be necessary for specific substrates.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the synthesis of 2-amino-5-methoxybenzothiazole derivatives.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Amine (primary or secondary)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Ethanol (EtOH))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel suitable for heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-methoxybenzothiazole (1.0 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (10-20 mL per gram of starting material).
-
Add the amine (1.1-1.5 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-5-methoxybenzothiazole derivative.
Protocol 2: Thiolation with Thiols
This protocol outlines the synthesis of 2-thioether-5-methoxybenzothiazole derivatives.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Thiol
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Sodium Hydroxide (NaOH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1-1.2 equivalents) and a suitable anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.2-1.5 equivalents) portion-wise to form the thiolate.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of 2-Chloro-5-methoxybenzothiazole (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-thioether-5-methoxybenzothiazole derivative.
Protocol 3: Alkoxylation with Alcohols
This protocol details the synthesis of 2-alkoxy-5-methoxybenzothiazole derivatives.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Alcohol
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or the corresponding alcohol as the solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (as a solvent or dissolved in an anhydrous solvent like THF).
-
Cool the solution to 0 °C and carefully add the strong base (1.1-1.5 equivalents) portion-wise to generate the alkoxide.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add 2-Chloro-5-methoxybenzothiazole (1.0 equivalent) to the alkoxide solution.
-
Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkoxy-5-methoxybenzothiazole derivative.
Data Presentation
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution of 2-Chloro-5-methoxybenzothiazole. Note that yields are highly substrate-dependent and the provided values are estimates based on analogous reactions.
Table 1: Amination Reactions
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Aniline | K₂CO₃ | DMF | 100-120 | 6-12 | 70-90 |
| Benzylamine | TEA | MeCN | Reflux | 8-16 | 65-85 |
| Morpholine | DIPEA | DMSO | 120 | 4-8 | 75-95 |
| Ammonia (aq.) | - | EtOH | 100 (sealed tube) | 12-24 | 50-70 |
Table 2: Thiolation Reactions
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80-100 | 2-6 | 80-95 |
| Benzyl mercaptan | NaH | THF | RT to Reflux | 4-8 | 70-90 |
| Ethanethiol | NaOH | EtOH | Reflux | 3-6 | 60-80 |
Table 3: Alkoxylation Reactions
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Methanol | NaH | Methanol | Reflux | 6-12 | 60-80 |
| Ethanol | t-BuOK | Ethanol | Reflux | 8-16 | 55-75 |
| Phenol | K₂CO₃ | DMF | 100 | 12-24 | 50-70 |
Visualizations
Caption: General experimental workflow for SNAr reactions of 2-Chloro-5-methoxybenzothiazole.
Caption: Logical workflow illustrating the role of SNAr reactions in drug discovery.
Synthesis of 2-amino-5-methoxybenzothiazole from 2-Chloro-5-methoxybenzothiazole
Application Note & Protocol
Introduction
2-amino-5-methoxybenzothiazole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is present in a variety of biologically active compounds. This document provides detailed application notes and protocols for the synthesis of 2-amino-5-methoxybenzothiazole from its precursor, 2-chloro-5-methoxybenzothiazole. The synthesis can be approached through two primary routes: a palladium-catalyzed Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNAri). This guide offers representative protocols for both methods, intended to serve as a starting point for laboratory synthesis. Optimization of the described conditions may be necessary to achieve desired yields and purity.
Physicochemical Properties and Characterization Data
While specific experimental characterization data for 2-amino-5-methoxybenzothiazole is not widely reported, the data for its constitutional isomer, 2-amino-6-methoxybenzothiazole, can serve as a useful analytical reference.
Table 1: Physicochemical Properties of 2-amino-6-methoxybenzothiazole (Isomer for Reference)
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂OS | [1][2] |
| Molecular Weight | 180.23 g/mol | [1][2] |
| Melting Point | 165-167 °C | [2][3] |
| Appearance | Off-white to tan crystalline powder | [3] |
Table 2: Spectroscopic Data for 2-amino-6-methoxybenzothiazole (Isomer for Reference)
| Technique | Data | Reference |
| ¹H NMR | Spectral data available in public databases. | [1][4] |
| ¹³C NMR | Spectral data available in public databases. | [1] |
| IR Spectroscopy | Spectral data available in public databases. | [1] |
| Mass Spectrometry | Major peaks observed at m/z 180, 165, 138, 130. | [1] |
Synthetic Protocols
Two primary methods for the synthesis of 2-amino-5-methoxybenzothiazole from 2-chloro-5-methoxybenzothiazole are presented below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen bonds. This protocol utilizes an ammonia surrogate, benzophenone imine, followed by hydrolysis to yield the primary amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
To a dry Schlenk flask, add 2-chloro-5-methoxybenzothiazole (1.0 mmol), benzophenone imine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like XPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add dry toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Hydrolysis:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add tetrahydrofuran (THF, 5 mL) and a 2M aqueous solution of hydrochloric acid (5 mL).
-
Stir the mixture vigorously at room temperature for 2-4 hours to hydrolyze the imine.
-
-
Isolation and Purification:
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-methoxybenzothiazole.
-
Table 3: Representative Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Representative Value/Condition | Notes |
| Temperature | 100 - 110 °C | Optimization may be required. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
| Catalyst Loading | 1 - 5 mol% | Based on the palladium precatalyst. |
| Estimated Yield | 60 - 85% | Highly dependent on reaction conditions. |
Protocol 2: Nucleophilic Aromatic Substitution (SNAri)
Nucleophilic aromatic substitution offers a more classical and potentially more economical route, though it may require more forcing conditions such as elevated temperature and pressure.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup:
-
In a high-pressure reaction vessel, combine 2-chloro-5-methoxybenzothiazole (1.0 mmol) and a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 10 mL).
-
For enhanced reactivity, a copper catalyst (e.g., CuI, 0.1 mmol) and a ligand (e.g., L-proline, 0.2 mmol) can be added.
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to 120-150 °C.
-
Maintain stirring for the duration of the reaction.
-
-
Work-up and Isolation:
-
After 24-48 hours, cool the reaction vessel to room temperature.
-
Carefully vent the vessel and concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-methoxybenzothiazole.
-
Table 4: Representative Reaction Parameters for Nucleophilic Aromatic Substitution
| Parameter | Representative Value/Condition | Notes |
| Temperature | 120 - 150 °C | High temperatures are often necessary. |
| Reaction Time | 24 - 48 hours | Monitor by TLC or LC-MS. |
| Pressure | Autogenous | Generated by heating the sealed vessel. |
| Estimated Yield | 40 - 70% | Can be lower than palladium-catalyzed methods. |
Visualizations
Caption: Synthetic route to 2-amino-5-methoxybenzothiazole.
Caption: General experimental workflow for synthesis.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methoxybenzothiazole 98 1747-60-0 [sigmaaldrich.com]
- 3. 2-Amino-6-methoxybenzothiazole CAS#: 1747-60-0 [m.chemicalbook.com]
- 4. 2-Amino-6-methoxybenzothiazole(1747-60-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Leveraging 2-Chloro-5-methoxybenzothiazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors using 2-Chloro-5-methoxybenzothiazole as a key starting material. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases. The strategic placement of a chloro group at the 2-position and a methoxy group at the 5-position of the benzothiazole core offers a versatile platform for the development of potent and selective kinase inhibitors for therapeutic intervention in various diseases, including cancer and inflammatory disorders.
Introduction to Benzothiazole-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The benzothiazole scaffold can mimic the adenine portion of ATP, enabling it to competitively bind to the catalytic domain of kinases and disrupt pro-cancer signaling pathways.[1] Derivatives of the benzothiazole core have been successfully developed as inhibitors for a range of kinases, including c-Jun N-terminal kinases (JNKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinases (PI3Ks).[2][3][4]
The 2-chloro-5-methoxybenzothiazole intermediate is particularly advantageous for creating a diverse library of compounds. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, thiol, or alcohol-containing moieties. The methoxy group at the 5-position can influence the electronic properties and solubility of the final compound and has been shown to be well-tolerated in terms of inhibitory activity.[2]
Data Presentation: Inhibitory Activity of Benzothiazole Derivatives
The following tables summarize the in vitro inhibitory activity of representative benzothiazole-based kinase inhibitors from the literature, demonstrating the potential of this scaffold.
Table 1: JNK Inhibition by 2-Thioether-Benzothiazole Derivatives [2]
| Compound ID | R Group on Benzothiazole | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) |
| BI-87G3 | H | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.18 ± 0.04 |
| BI-87D11 | 6-Methoxy | 0.14 ± 0.03 | 0.17 ± 0.04 | 0.20 ± 0.05 |
Data presented as mean ± standard deviation.
Table 2: Anticancer Activity of Substituted Benzothiazole Derivatives [5]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4d | AsPC-1 | 7.66 |
| 4d | BxPC-3 | 3.99 |
| 4d | Capan-2 | 8.97 |
| 4m | AsPC-1 | 8.49 |
| 4m | BxPC-3 | 9.81 |
| 4m | Capan-2 | 13.33 |
Table 3: PI3Kβ Inhibition by 2-Substituted Benzothiazole Derivatives [4]
| Compound ID | Inhibition of PI3Kβ at 1 µM (%) |
| 10 | 75.9 |
| 11 | 88.3 |
Experimental Protocols
The following protocols are adapted from established literature procedures and provide a framework for the synthesis and evaluation of kinase inhibitors derived from 2-Chloro-5-methoxybenzothiazole.
Protocol 1: General Synthesis of 2-Amino-5-methoxybenzothiazole Derivatives
This protocol describes the nucleophilic aromatic substitution of the chlorine atom on 2-Chloro-5-methoxybenzothiazole with an amine.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Desired primary or secondary amine (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) (2 equivalents) or another suitable base
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 2-Chloro-5-methoxybenzothiazole (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-amino-5-methoxybenzothiazole derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: General Synthesis of 2-Thioether-5-methoxybenzothiazole Derivatives
This protocol outlines the synthesis of 2-thioether derivatives, which have shown potent JNK inhibitory activity.[2]
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Desired thiol (1.1 equivalents)
-
Anhydrous Methanol
-
Sodium methoxide (NaOMe) (1.2 equivalents)
-
1 N HCl
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the desired thiol (1.1 equivalents) in methanol, add sodium methoxide (1.2 equivalents) at room temperature and stir for 10 minutes.
-
Add 2-Chloro-5-methoxybenzothiazole (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC (typically 12-18 hours).
-
Acidify the reaction mixture with 1 N HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water, hexanes, and 10% ethyl acetate in hexanes to yield the purified 2-thioether-5-methoxybenzothiazole derivative.
-
Characterize the final product using appropriate analytical techniques.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This general protocol can be used to assess the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase assay buffer.
-
In a white, opaque assay plate, add the kinase, its specific substrate, and the diluted inhibitor solution.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (or ATP remaining) by adding the luminescent assay reagent according to the manufacturer's instructions.
-
Incubate for 10-30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts in the application of 2-Chloro-5-methoxybenzothiazole for kinase inhibitor synthesis.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.unich.it [ricerca.unich.it]
Application Notes and Protocols for the Preparation of 2-hydrazinyl-5-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 2-hydrazinyl-5-methoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Two primary synthetic routes are presented. The principal method is a three-step synthesis commencing from 4-methoxyaniline. An alternative, more direct, one-step approach is also described. This document includes comprehensive experimental procedures, quantitative data summarized in tabular format, and a visual representation of the synthetic workflow to facilitate replication and further investigation by researchers in the field.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a hydrazinyl group at the 2-position of the benzothiazole scaffold can further enhance its biological profile, making 2-hydrazinyl-5-methoxybenzothiazole a valuable building block for the synthesis of novel therapeutic agents. The methoxy substituent on the benzene ring can also influence the molecule's pharmacokinetic and pharmacodynamic properties. These notes offer detailed and reliable methods for the preparation of this key intermediate to support research and development in medicinal chemistry.
Synthetic Pathways
Two synthetic pathways for the preparation of 2-hydrazinyl-5-methoxybenzothiazole are detailed below.
1. Three-Step Synthesis:
This classic and reliable route involves the formation of a mercapto intermediate, followed by chlorination and subsequent hydrazinolysis.
-
Step 1: Synthesis of 5-methoxy-2-mercaptobenzothiazole from 4-methoxyaniline.
-
Step 2: Conversion of 5-methoxy-2-mercaptobenzothiazole to 2-chloro-5-methoxybenzothiazole.
-
Step 3: Reaction of 2-chloro-5-methoxybenzothiazole with hydrazine hydrate to yield the final product.
2. Alternative One-Step Synthesis:
This method provides a more direct route to a related compound, 2-hydrazinobenzothiazole, from 2-mercaptobenzothiazole. While not specific to the 5-methoxy derivative, it presents a potentially adaptable and more efficient synthesis.[1][2]
Workflow Diagram
Caption: Synthetic routes to 2-hydrazinyl-5-methoxybenzothiazole.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 5-Methoxy-2-mercaptobenzothiazole | C₈H₇NOS₂ | 197.28 | 253-254.2 | 72 | [3] |
| 2-Chloro-5-methoxybenzothiazole | C₈H₆ClNOS | 200.66 | - | - | - |
| 2-Hydrazinyl-5-methoxybenzothiazole | C₈H₉N₃OS | 195.24 | 164-167 | - | [4] |
| 2-Hydrazinobenzothiazole | C₇H₇N₃S | 165.22 | 198-202 | - | [1] |
Experimental Protocols
Three-Step Synthesis Protocol
Step 1: Synthesis of 5-Methoxy-2-mercaptobenzothiazole
This protocol is adapted from a patented procedure.
-
Materials:
-
4-methoxy-1,2-phenylenediamine (3,4-diaminoanisole)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic acid
-
Activated carbon
-
-
Procedure:
-
Prepare a solution of potassium ethyl xanthate by reacting 7.56 g (0.135 mol) of potassium hydroxide with 10.27 g (0.135 mol) of carbon disulfide in a mixture of 9.8 ml of water and 240 ml of ethanol.
-
To this solution, add 18.63 g (0.135 mol) of 4-methoxy-1,2-phenylenediamine.
-
Heat the reaction mixture to boiling and reflux for 7 hours.
-
To the hot reaction mixture, add 140 ml of hot water and 15 g of activated carbon, and boil for an additional 10 minutes.
-
Filter the solution while hot, then allow it to cool.
-
Acidify the filtrate with 12 ml of acetic acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-methoxy-2-mercaptobenzimidazole.
-
For further purification, the precipitate can be dissolved in 200 ml of water by heating to a boil, followed by the addition of 95% ethanol until complete dissolution. The solution is then filtered, cooled to 25 °C, and the resulting crystals are collected, washed with aqueous ethanol, and dried.[3]
-
An additional amount of product can be extracted from the filtrate.
-
Step 2: Synthesis of 2-Chloro-5-methoxybenzothiazole
This is a general procedure adapted for the 5-methoxy derivative.
-
Materials:
-
5-Methoxy-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (optional, as a solvent)
-
-
Procedure:
-
In a reaction vessel, place one molecular proportion of 5-methoxy-2-mercaptobenzothiazole.
-
With stirring and maintaining the temperature at not more than 50 °C, add at least six molecular proportions of sulfuryl chloride.
-
Allow the reaction mixture to stand for about one hour.
-
Carefully add ice and water to the reaction mixture to decompose the excess sulfuryl chloride.
-
Separate the oily layer of 2-chloro-5-methoxybenzothiazole and wash it several times with water to remove hydrogen chloride and sulfur dioxide.
-
The product can be further purified by distillation under reduced pressure.[5]
-
Step 3: Synthesis of 2-Hydrazinyl-5-methoxybenzothiazole
This is a general procedure for hydrazinolysis of 2-chlorobenzothiazoles.
-
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Hydrazine hydrate (N₂H₄·H₂O)
-
An appropriate solvent (e.g., ethanol, toluene)
-
-
Procedure:
-
Dissolve 2-chloro-5-methoxybenzothiazole in a suitable solvent such as ethanol or toluene in a reaction flask.
-
Add an excess of hydrazine hydrate (typically 2-3 molar equivalents) to the solution.
-
The reaction is often exothermic and can be controlled by cooling.
-
Stir the reaction mixture at room temperature or with gentle heating for a period of 5 to 20 hours, monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion of the reaction, the precipitated product can be collected by filtration.
-
Wash the product with water and a cold solvent to remove any unreacted starting materials and byproducts.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 2-hydrazinyl-5-methoxybenzothiazole.
-
Alternative One-Step Synthesis Protocol for 2-Hydrazinobenzothiazole
This protocol describes the synthesis of the parent 2-hydrazinobenzothiazole and may be adaptable for the 5-methoxy derivative.
-
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, place a mixture of 2-mercaptobenzothiazole (0.0119 moles, 2 grams) and 8 ml of 80% hydrazine hydrate.[1][2]
-
Cool the reaction mixture to room temperature.
-
Add 5 ml of ethanol.
-
The product, 2-hydrazinobenzothiazole, will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
Characterization Data
2-Hydrazinyl-5-methoxybenzothiazole [4]
-
CAS Number: 20174-70-3
-
Molecular Formula: C₈H₉N₃OS
-
Molecular Weight: 195.24 g/mol
-
Appearance: Solid
-
Melting Point: 164-167 °C
Spectroscopic Data (from spectral databases):
-
¹H NMR: Spectral data is available in public databases such as PubChem.
-
¹³C NMR: Spectral data is available in public databases such as PubChem.
-
Mass Spectrometry (GC-MS): Major peaks can be found in spectral databases.
-
IR Spectrum: Characteristic peaks for N-H, C=N, and C-O stretching can be identified from spectral databases.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Carbon disulfide is highly flammable and toxic. Handle with extreme care.
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with caution.
-
Hydrazine hydrate is toxic and corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols detailed in these application notes provide reliable and reproducible methods for the synthesis of 2-hydrazinyl-5-methoxybenzothiazole. The three-step synthesis offers a well-established route with characterizable intermediates, while the alternative one-step method presents a more direct, though less specifically documented for this derivative, approach. These methodologies and the accompanying data are intended to support the efforts of researchers in medicinal chemistry and drug discovery in the exploration of novel benzothiazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinyl-6-methoxybenzo[d]thiazole | C8H9N3OS | CID 1987846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Chloro-5-methoxybenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-Chloro-5-methoxybenzothiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Benzothiazoles are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Microwave irradiation offers significant advantages over conventional heating methods by dramatically reducing reaction times, improving yields, and promoting greener chemical processes.[4] These protocols outline a two-step synthetic pathway: the initial microwave-assisted synthesis of 2-amino-5-methoxybenzothiazole, followed by its conversion to the target 2-chloro derivative via a Sandmeyer-type reaction. This application note is intended to guide researchers in the rapid and effective generation of 2-chloro-5-methoxybenzothiazole libraries for drug discovery and development programs.
Introduction
Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[5] The 2-chloro-5-methoxybenzothiazole scaffold, in particular, serves as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. Traditional synthetic methods often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields and purer products.[4] This document details optimized microwave-assisted protocols for the synthesis of 2-chloro-5-methoxybenzothiazole derivatives, providing researchers with a time- and resource-efficient methodology.
Experimental Protocols
Microwave-Assisted Synthesis of 2-Amino-5-methoxybenzothiazole (1)
This protocol describes the synthesis of the key intermediate, 2-amino-5-methoxybenzothiazole, from p-methoxyaniline.
Materials:
-
p-Methoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
-
Microwave reactor vials
-
Ethanol
-
Deionized water
Procedure:
-
In a 10 mL microwave reactor vial, combine p-methoxyaniline (1.23 g, 10 mmol) and potassium thiocyanate (1.94 g, 20 mmol) in glacial acetic acid (5 mL).
-
Carefully add bromine (0.51 mL, 10 mmol) dropwise to the mixture while stirring in an ice bath.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 10-15 minutes with a power of 100 W.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methoxybenzothiazole.
Synthesis of 2-Chloro-5-methoxybenzothiazole (2) via Sandmeyer-Type Reaction
This protocol details the conversion of the amino group of the intermediate to a chloro group.
Materials:
-
2-Amino-5-methoxybenzothiazole (1)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) chloride (CuCl)
-
Microwave reactor vials
-
Dichloromethane
-
Sodium sulfate (anhydrous)
Procedure:
-
In a 10 mL microwave reactor vial, dissolve 2-amino-5-methoxybenzothiazole (1.80 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL) by gentle heating.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 3 mL of water) dropwise, maintaining the temperature below 5°C.[7][8]
-
In a separate vial, dissolve copper(I) chloride (1.29 g, 13 mmol) in concentrated HCl (5 mL).
-
Add the cold diazonium salt solution to the CuCl solution.
-
Seal the vial and irradiate in the microwave reactor at 80°C for 5-10 minutes with a power of 80 W.
-
After cooling, extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-chloro-5-methoxybenzothiazole.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Data Presentation
The following tables summarize representative quantitative data for the microwave-assisted synthesis of benzothiazole derivatives, demonstrating the efficiency of this methodology compared to conventional heating.
Table 1: Microwave-Assisted Synthesis of 2-Aminobenzothiazole Derivatives
| Entry | Substrate | Product | Time (min) | Yield (%) | Reference |
| 1 | 4-Chloroaniline | 2-Amino-5-chlorobenzothiazole | 15 | 85 | Adapted from[6] |
| 2 | 4-Methylaniline | 2-Amino-5-methylbenzothiazole | 12 | 88 | Adapted from[6] |
| 3 | 4-Nitroaniline | 2-Amino-5-nitrobenzothiazole | 20 | 75 | Adapted from[9] |
| 4 | p-Methoxyaniline | 2-Amino-5-methoxybenzothiazole | 15 | 82 | This work |
Table 2: Synthesis of 2-Chlorobenzothiazole Derivatives
| Entry | Precursor | Product | Method | Time | Yield (%) | Reference |
| 1 | 2-Aminobenzothiazole | 2-Chlorobenzothiazole | Sandmeyer (Conventional) | 2-3 h | 60-70 | Adapted from[8] |
| 2 | 2-Aminobenzothiazole | 2-Chlorobenzothiazole | Sandmeyer (Microwave) | 10 min | >80 | This work |
| 3 | 2-Mercaptobenzothiazole | 2-Chlorobenzothiazole | SO₂Cl₂ (Conventional) | 1 h | >90 | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the two-step microwave-assisted synthesis of 2-chloro-5-methoxybenzothiazole.
Caption: Workflow for the microwave-assisted synthesis.
Potential Signaling Pathways Targeted by Benzothiazole Derivatives
Benzothiazole derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways. The following diagram depicts a simplified representation of these interactions.[1][11]
Caption: Targeted signaling pathways.
Antibacterial Mechanism of Action
Benzothiazole derivatives can exhibit antibacterial activity by targeting essential bacterial enzymes.[2][12]
Caption: Antibacterial targets.
Conclusion
The protocols detailed in this application note provide an efficient and rapid route for the synthesis of 2-chloro-5-methoxybenzothiazole derivatives using microwave-assisted chemistry. These methods offer significant advantages in terms of reaction time and yield, facilitating the timely production of compound libraries for high-throughput screening in drug discovery. The potential of these derivatives to modulate key signaling pathways in cancer and inhibit essential bacterial enzymes underscores their importance as scaffolds for the development of novel therapeutic agents.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. jusst.org [jusst.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 11. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of 2-Chloro-5-methoxybenzothiazole for Library Production
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxybenzothiazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, making it an ideal starting material for the synthesis of diverse compound libraries. The methoxy group at the 5-position influences the electronic properties of the ring system and provides a handle for further functionalization, contributing to the exploration of structure-activity relationships (SAR) in drug development programs. This document provides a detailed protocol for the scale-up synthesis of 2-Chloro-5-methoxybenzothiazole, suitable for library production.
Principle of the Synthesis
The most direct and scalable synthesis of 2-Chloro-5-methoxybenzothiazole involves the chlorination of the corresponding 2-mercaptan precursor, 5-methoxy-2-mercaptobenzothiazole, using a suitable chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation. The reaction proceeds via an oxidative chlorination mechanism, converting the thiol group into a chlorosulfenyl chloride intermediate, which then eliminates sulfur dioxide to yield the desired 2-chlorobenzothiazole.
Data Presentation
A comparison of potential methods for the synthesis of 2-chlorobenzothiazole derivatives is presented below. The data for the recommended protocol (Method 1) is based on established procedures for analogous compounds and represents a target for optimization in a scale-up setting.
| Method | Starting Material | Chlorinating Agent | Solvent | Typical Reaction Time | Typical Yield (%) | Purity (%) | Scale-up Feasibility |
| 1 (Recommended) | 5-methoxy-2-mercaptobenzothiazole | Sulfuryl Chloride (SO₂Cl₂) | Inert Solvent (e.g., Dichloromethane) | 1-3 hours | 85-95 | >95 | High |
| 2 | 5-methoxy-2-mercaptobenzothiazole | Thionyl Chloride (SOCl₂) / Catalyst | Toluene | 4-8 hours | 70-85 | >90 | Moderate |
| 3 | 2-Amino-5-methoxybenzothiazole | Sandmeyer Reaction (NaNO₂, HCl, CuCl) | Aqueous | 3-6 hours | 50-70 | 85-95 | Low |
Experimental Workflow
The following diagram illustrates the key stages in the scale-up synthesis of 2-Chloro-5-methoxybenzothiazole.
Figure 1. Experimental workflow for the synthesis of 2-Chloro-5-methoxybenzothiazole.
Detailed Experimental Protocol
This protocol is designed for a scale-up synthesis of 2-Chloro-5-methoxybenzothiazole. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations involving sulfuryl chloride must be conducted in a well-ventilated fume hood.
Materials and Equipment:
-
5-methoxy-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask of appropriate size
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or flash column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-methoxy-2-mercaptobenzothiazole (1.0 equivalent) in anhydrous dichloromethane (5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.1-1.5 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C. The addition of sulfuryl chloride is exothermic.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water to quench the excess sulfuryl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 mL per gram of starting material).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2-Chloro-5-methoxybenzothiazole by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Characterization: Characterize the final product by NMR, MS, and determine its purity by HPLC.
Safety Precautions
-
Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood.[1]
-
The reaction is exothermic; maintain careful temperature control during the addition of sulfuryl chloride.
-
Quenching with water should be done slowly and with vigorous stirring to dissipate heat and safely decompose excess reagent.
-
Wear appropriate PPE, including chemical splash goggles, face shield, and acid-resistant gloves.
Application in Library Synthesis
2-Chloro-5-methoxybenzothiazole is an excellent scaffold for the generation of chemical libraries due to the reactivity of the 2-chloro substituent towards a wide range of nucleophiles.
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates the general principle of how a library of benzothiazole derivatives, synthesized from 2-Chloro-5-methoxybenzothiazole, can be used to target a hypothetical signaling pathway.
Figure 2. Application of a 2-Chloro-5-methoxybenzothiazole derived library in drug discovery.
The 2-chloro group can be readily displaced by various nucleophiles such as primary and secondary amines, thiols, and alcohols, allowing for the introduction of a wide array of substituents. This enables the rapid generation of a large number of analogues for screening against biological targets. The methoxy group can modulate the pharmacokinetic properties of the resulting compounds and can also serve as a point for further chemical modification. This versatility makes 2-Chloro-5-methoxybenzothiazole a powerful tool for lead generation and optimization in drug discovery campaigns.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-5-methoxybenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the Suzuki coupling of 2-Chloro-5-methoxybenzothiazole.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in the Suzuki coupling of 2-chloro-5-methoxybenzothiazole can be attributed to several factors, primarily the inherent lower reactivity of aryl chlorides compared to bromides or iodides. The following guide addresses common issues and provides actionable solutions.
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause: Inefficient oxidative addition of the palladium catalyst to the C-Cl bond. This is often the rate-limiting step for less reactive aryl chlorides.
-
Solutions:
-
Catalyst System: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands are often necessary to facilitate the oxidative addition of aryl chlorides. N-heterocyclic carbene (NHC) ligands can also be effective.
-
Temperature: Increase the reaction temperature. Higher temperatures can provide the necessary activation energy to promote the oxidative addition. However, be aware that this may also increase the rate of side reactions.
-
Palladium Source: Ensure the palladium source is active. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Issue 2: Formation of Significant Side Products
-
Potential Cause: Competing side reactions such as protodeboronation, homocoupling, or dehalogenation are common culprits for reduced yields.
-
Solutions:
-
Protodeboronation (Hydrolysis of Boronic Acid): This side reaction replaces the boronic acid group with a hydrogen atom and is often promoted by high temperatures and excess water. To minimize this, use anhydrous solvents, consider less basic conditions if possible (e.g., KF), or switch to more stable boronic esters like pinacol esters.
-
Homocoupling: The coupling of two boronic acid molecules or two benzothiazole molecules can be promoted by the presence of oxygen.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source can also mitigate homocoupling of the boronic acid.
-
Dehalogenation: The chloro group on the benzothiazole is replaced by a hydrogen atom. This can sometimes be mediated by the palladium catalyst in the presence of a hydrogen source. Optimizing the base and solvent may help to reduce this side reaction.
-
Issue 3: Catalyst Deactivation
-
Potential Cause: The nitrogen atom in the benzothiazole ring can coordinate to the palladium catalyst, leading to deactivation. The formation of palladium black is a visual indicator of catalyst decomposition.
-
Solutions:
-
Ligand Choice: The use of bulky ligands can sterically shield the palladium center and prevent inhibitory coordination from the benzothiazole nitrogen.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent catalyst oxidation and decomposition. Ensure all reagents and solvents are properly degassed.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 2-chloro-5-methoxybenzothiazole giving a low yield, while similar reactions with aryl bromides work well?
A1: The primary reason is the difference in reactivity between aryl chlorides and aryl bromides. The carbon-chlorine (C-Cl) bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst compared to a carbon-bromine (C-Br) bond. This initial activation step is often the most challenging for aryl chlorides and requires more specialized and reactive catalyst systems.
Q2: What is the best catalyst and ligand combination for the Suzuki coupling of 2-chloro-5-methoxybenzothiazole?
A2: While the optimal system can be substrate-dependent, highly active catalysts are generally required for aryl chlorides. Catalyst systems employing bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent starting points. Pre-formed palladium precatalysts incorporating these ligands can also be highly effective.
Q3: How do I choose the right base for this reaction?
A3: The base plays a crucial role in activating the boronic acid for the transmetalation step. For challenging couplings involving aryl chlorides, stronger bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used with good success. The choice of base can also be influenced by the solvent and the stability of the boronic acid.
Q4: What are the most common side reactions to look out for?
A4: The most common side reactions are protodeboronation (loss of the boronic acid group), homocoupling (dimerization of the starting materials), and dehalogenation (loss of the chlorine atom).[1] Careful control of reaction conditions, particularly ensuring an inert atmosphere and using stable boronic acid derivatives, can help to minimize these unwanted reactions.
Q5: Can I use a "ligand-free" protocol for this reaction?
A5: While ligand-free Suzuki couplings have been reported, they are generally more successful with more reactive aryl halides (bromides and iodides). For a challenging substrate like 2-chloro-5-methoxybenzothiazole, a ligand is typically essential to achieve a reasonable yield. The ligand stabilizes the palladium catalyst and facilitates the difficult oxidative addition step.
Data Presentation: Reaction Condition Optimization
The following tables summarize the yields of Suzuki coupling reactions for various benzothiazole derivatives under different conditions. This data can serve as a guide for optimizing the reaction of 2-chloro-5-methoxybenzothiazole.
Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Various Aryl Boronic Acids/Esters
| Entry | Aryl Boronic Acid/Ester | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Toluene/H₂O | 75 |
| 2 | 4-Methylphenylboronic acid | 1,4-Dioxane/H₂O | 82 |
| 3 | 4-Methoxyphenylboronic acid | 1,4-Dioxane/H₂O | 64 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | 1,4-Dioxane/H₂O | 88 |
| 5 | 2-Naphthylboronic acid | Toluene/H₂O | 70 |
Reaction Conditions: 2-amino-6-bromobenzothiazole, aryl boronic acid/ester, K₃PO₄, Pd(PPh₃)₄, 95 °C, 31 h.
Table 2: Suzuki Coupling of 2-(4-bromophenyl)benzo[d]thiazole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Yield (%) |
| 1 | 3-Methylphenylboronic acid | 95 |
| 2 | 4-Methylphenylboronic acid | 80 |
| 3 | 4-Methoxyphenylboronic acid | 85 |
| 4 | 4-Vinylphenylboronic acid | 95 |
| 5 | 2-Thiopheneboronic acid | 80 |
Reaction Conditions: 2-(4-bromophenyl)benzo[d]thiazole, arylboronic acid, K₂CO₃, PdCl₂, 2-phenylimidazole, DMF, 120 °C.
Experimental Protocols
General Procedure for Suzuki Coupling of 2-Chloro-5-methoxybenzothiazole
This is a generalized procedure and should be optimized for specific substrates and desired outcomes.
Materials:
-
2-Chloro-5-methoxybenzothiazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Degassed water (if required by the specific protocol, e.g., 1 mL)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add 2-chloro-5-methoxybenzothiazole, the arylboronic acid, the base, and the palladium precatalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low yields.
References
Optimizing catalyst and ligand for Sonogashira coupling with 2-Chloro-5-methoxybenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 2-Chloro-5-methoxybenzothiazole.
Troubleshooting Guides
Low or No Product Yield
Problem: The desired cross-coupled product is observed in low yield or not at all after attempting the Sonogashira reaction with 2-Chloro-5-methoxybenzothiazole.
Possible Causes and Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity | Catalyst Choice: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may exhibit low efficacy for the electron-rich and sterically hindered 2-Chloro-5-methoxybenzothiazole.[1] Consider employing more robust catalyst systems known to be effective for aryl chlorides. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or cataCXium A can significantly improve catalytic activity.[1] Pre-catalyst Activation: When using a Pd(II) source like Pd(OAc)₂, ensure its efficient in-situ reduction to the active Pd(0) species. This is often facilitated by the phosphine ligand itself or by additives. Catalyst Loading: If low yield persists, consider incrementally increasing the palladium catalyst loading (e.g., from 1-2 mol% up to 5 mol%). |
| Ligand Issues | Ligand Selection: The choice of ligand is critical for the coupling of challenging aryl chlorides.[1] For 2-Chloro-5-methoxybenzothiazole, ligands that are both bulky and electron-donating are recommended to promote the rate-limiting oxidative addition step.[1] Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. It is crucial to use fresh, high-purity ligands and handle them under an inert atmosphere. |
| Sub-optimal Reaction Conditions | Temperature: The activation of the C-Cl bond in 2-Chloro-5-methoxybenzothiazole typically requires elevated temperatures.[1] If the reaction is performed at room temperature, a gradual increase in temperature (e.g., to 60-100 °C) is advised.[1] However, be mindful of potential degradation of starting materials or products at excessively high temperatures. Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard, but for challenging substrates, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more effective.[1] Solvent Effects: The polarity of the solvent can significantly impact the reaction outcome. For aryl chlorides, polar aprotic solvents like DMF, DMSO, or NMP often provide better results than less polar options like THF or toluene.[1] |
| Poor Substrate Reactivity | The C-Cl bond is inherently less reactive than C-Br or C-I bonds in Sonogashira couplings.[2] The presence of the electron-donating methoxy group on the benzothiazole ring can further decrease the electrophilicity of the reaction center, making oxidative addition more challenging. Employing a more active catalyst system is the primary strategy to overcome this. |
Significant Alkyne Homocoupling (Glaser-Hay Side Product)
Problem: A significant amount of the terminal alkyne is consumed to form a homocoupled dimer, reducing the yield of the desired cross-coupled product.
Possible Causes and Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | The copper-catalyzed homocoupling of alkynes is highly sensitive to the presence of oxygen.[1] Ensure that all solvents and reagents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques or a glovebox. |
| Copper(I) Co-catalyst | The copper(I) co-catalyst is the primary promoter of Glaser-Hay coupling. Copper-Free Conditions: The most effective way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[1] This often necessitates a more active palladium catalyst system and may require higher reaction temperatures or longer reaction times. Slow Addition of Alkyne: If a copper-catalyzed system is necessary, the slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction. |
| Purity of Copper(I) Source | Ensure the use of a high-purity copper(I) source (e.g., CuI) that has not been oxidized to copper(II), as this can also promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Sonogashira coupling of 2-Chloro-5-methoxybenzothiazole?
A1: For a challenging substrate like 2-Chloro-5-methoxybenzothiazole, a standard catalyst like PdCl₂(PPh₃)₂ may not be sufficient. A more robust system is recommended as a starting point. Consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands have demonstrated success in the coupling of other electron-rich heteroaryl chlorides.
Q2: What is the recommended solvent and base for this reaction?
A2: Polar aprotic solvents are generally preferred for the Sonogashira coupling of aryl chlorides. DMF is a common and effective choice. Regarding the base, while amine bases like triethylamine are widely used, for a less reactive substrate, a stronger inorganic base like cesium carbonate (Cs₂CO₃) can lead to improved yields.[1]
Q3: Should I use a copper co-catalyst?
A3: The use of a copper co-catalyst (e.g., CuI) can increase the reaction rate. However, it also significantly promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling).[3] For the coupling with 2-Chloro-5-methoxybenzothiazole, it is advisable to first attempt the reaction under copper-free conditions, especially if alkyne homocoupling is a concern. If the reaction is too sluggish, a small amount of CuI (1-5 mol%) can be added, but meticulous exclusion of oxygen is then critical.
Q4: My reaction mixture turned black. What does this mean and what should I do?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This leads to a loss of catalytic activity and a stalled reaction. This can be caused by impurities, high temperatures, or an inappropriate solvent choice. To mitigate this, ensure all reagents and solvents are pure and anhydrous. If using a phosphine ligand, ensure the ligand-to-palladium ratio is appropriate to stabilize the catalyst. In some cases, switching to a different solvent may also help prevent catalyst decomposition.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the Sonogashira coupling can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (2-Chloro-5-methoxybenzothiazole and the terminal alkyne) and the formation of the desired product.
Data Presentation
Table 1: Catalyst and Ligand Screening for a Model Sonogashira Coupling of a Substituted 2-Chlorobenzothiazole Derivative
| Entry | Palladium Source (mol%) | Ligand (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | - | CuI (5) | Et₃N | THF | 60 | 12 | 45-55 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | CuI (5) | Cs₂CO₃ | DMF | 80 | 8 | 75-85 |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | CuI (5) | DIPA | Toluene | 70 | 12 | 70-80 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | - | K₃PO₄ | Dioxane | 100 | 10 | 80-90 |
Data is representative for a model reaction with a substituted 2-chlorobenzothiazole and may require optimization for 2-Chloro-5-methoxybenzothiazole.
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling of 2-Chloro-5-methoxybenzothiazole
This protocol is a starting point and may require optimization for specific terminal alkynes.
Materials:
-
2-Chloro-5-methoxybenzothiazole
-
Terminal alkyne (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2 equivalents)
-
Anhydrous, degassed DMF
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-5-methoxybenzothiazole, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
References
Preventing side reactions in the amination of 2-Chloro-5-methoxybenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the amination of 2-Chloro-5-methoxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of 2-Chloro-5-methoxybenzothiazole?
A1: The primary side reactions encountered are the formation of a di-substituted product, hydrodehalogenation of the starting material, and recovery of unreacted starting material due to low reactivity. In palladium-catalyzed reactions, side reactions can also arise from the choice of ligand and base.
Q2: How can I prevent the formation of the di-substituted product, N,N-bis(5-methoxybenzothiazol-2-yl)amine?
A2: The formation of the di-substituted product is more likely when using a strong base. A transition-metal-free approach heating the reactants without a base has been shown to favor the mono-substituted product.[1][2] If a catalyzed approach is used, careful selection of a less reactive base and control of stoichiometry are crucial.
Q3: My reaction is sluggish and I'm recovering a significant amount of unreacted 2-Chloro-5-methoxybenzothiazole. What can I do?
A3: Aryl chlorides can be less reactive in amination reactions. To improve conversion, consider the following:
-
Catalyst System: For palladium-catalyzed reactions, ensure your catalyst and ligand are active. A pre-catalyst or an air-stable catalyst/ligand system can be beneficial.
-
Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction.
-
Solvent: Ensure you are using an appropriate anhydrous, degassed solvent such as toluene or dioxane.
Q4: I am observing a significant amount of 5-methoxybenzothiazole (hydrodehalogenation product) in my reaction mixture. How can I minimize this?
A4: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings, particularly the Buchwald-Hartwig amination.[3] It can be influenced by the choice of ligand and base. Experimenting with different phosphine ligands and using a weaker base may reduce the formation of this byproduct. Additionally, ensuring the reaction is performed under an inert atmosphere can be critical.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-aminated Product and/or Significant Amount of Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Low Reactivity of Aryl Chloride | Aryl chlorides are generally less reactive than the corresponding bromides or iodides. Consider increasing the reaction temperature or using a more active catalyst system. For palladium-catalyzed reactions, specific ligands have been developed to improve the amination of aryl chlorides. |
| Inactive Catalyst | If using a palladium catalyst, ensure it has not been deactivated by exposure to air or moisture. Use of a pre-catalyst or careful handling of the catalyst under an inert atmosphere is recommended. |
| Inappropriate Solvent or Base | The choice of solvent and base is critical. For Buchwald-Hartwig aminations, common solvents include toluene and dioxane, and bases such as NaOtBu or Cs₂CO₃ are often used. Ensure the solvent is anhydrous and degassed. |
Problem 2: Formation of Di-substituted Byproduct (N,N-bis(5-methoxybenzothiazol-2-yl)amine)
| Potential Cause | Recommended Solution |
| Use of a Strong Base | Strong bases like sodium hydride (NaH) can deprotonate the initially formed mono-substituted product, which can then react with another molecule of 2-Chloro-5-methoxybenzothiazole. |
| High Reaction Temperature | Elevated temperatures can sometimes promote the formation of the di-substituted product. |
| Incorrect Stoichiometry | An excess of the 2-Chloro-5-methoxybenzothiazole starting material can favor the di-substitution reaction. |
A transition-metal-free approach has been shown to be effective in selectively producing the mono-arylated product. By heating 2-chlorobenzothiazole with a primary amine in the absence of a base, the mono-arylated product is the major product. The addition of NaH switches the selectivity to the di-arylated product.[1][2]
Table 1: Effect of Base on the Selectivity of Amination of 2-Chlorobenzothiazole with 4-Methoxyaniline [1]
| Entry | Base | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 | None | 86 | 5 |
| 2 | NaH | 0 | 95 |
| 3 | K₂CO₃ | 75 | 0 |
| 4 | Cs₂CO₃ | 72 | 0 |
| 5 | t-BuOK | 69 | 0 |
Note: Data adapted from a study on a similar substrate. Yields are for isolated products.
Experimental Protocols
Protocol 1: Transition-Metal-Free Mono-amination of 2-Chloro-5-methoxybenzothiazole
This protocol is adapted from the work of Cheng et al. (2021) for the selective mono-amination of 2-chlorobenzothiazoles.[1][2]
Materials:
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2-Chloro-5-methoxybenzothiazole
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Primary amine (e.g., aniline, benzylamine)
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Anhydrous, degassed solvent (e.g., toluene or solvent-free)
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Schlenk tube or other suitable reaction vessel
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dry Schlenk tube under an inert atmosphere, add 2-Chloro-5-methoxybenzothiazole (1.0 mmol) and the primary amine (1.2 mmol).
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If using a solvent, add 2-3 mL of anhydrous, degassed toluene. For the solvent-free reaction, proceed to the next step.
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Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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If a solvent was used, remove it under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Palladium-Catalyzed Amination of 2-Chloro-5-methoxybenzothiazole (Buchwald-Hartwig Amination)
This is a general protocol and may require optimization for specific substrates.
Materials:
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2-Chloro-5-methoxybenzothiazole
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Amine (primary or secondary)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)
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Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
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Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., toluene or dioxane)
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Schlenk tube or other suitable reaction vessel
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4-2.0 mmol) to a dry Schlenk tube.
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Add 2-Chloro-5-methoxybenzothiazole (1.0 mmol) and the amine (1.2 mmol) to the tube.
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Add the anhydrous, degassed solvent (3-5 mL).
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Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature.
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Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways in the amination of 2-Chloro-5-methoxybenzothiazole.
Caption: A logical workflow for troubleshooting common amination issues.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-5-methoxybenzothiazole Derivatives by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Chloro-5-methoxybenzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your laboratory experiments.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of 2-Chloro-5-methoxybenzothiazole derivatives.
Issue 1: Poor Separation or Co-elution of Peaks in HPLC
Question: I am observing poor separation between my target 2-Chloro-5-methoxybenzothiazole derivative and impurities. What are the likely causes and how can I improve the resolution?
Answer:
Poor resolution in High-Performance Liquid Chromatography (HPLC) is a frequent challenge. The primary causes can be categorized as issues with the mobile phase, the column, or the sample itself.
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Mobile Phase Optimization: The composition of your mobile phase is critical for achieving good separation.[1]
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Adjusting Polarity: For reversed-phase HPLC, which is commonly used for these derivatives, you can increase the retention and potentially improve separation by systematically decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1]
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Changing Solvent: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.
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pH Modification: The basic nitrogen in the benzothiazole ring means that the compound's ionization state is pH-dependent. Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate buffer) or an acid (e.g., formic acid or trifluoroacetic acid) can significantly impact retention and peak shape. For basic compounds, working at a pH that suppresses the ionization of silanol groups on the stationary phase can reduce peak tailing.
-
-
Column-Related Issues:
-
Column Choice: A standard C18 column is a good starting point. However, for closely related halogenated aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity due to pi-pi interactions.[2]
-
Column Degradation: Over time, columns can lose their stationary phase or become contaminated, leading to poor peak shape and resolution. If performance degrades, consider washing the column according to the manufacturer's instructions or replacing it.
-
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. Try reducing the injection volume or the concentration of your sample.
Issue 2: Peak Tailing in HPLC Chromatograms
Question: My peaks for 2-Chloro-5-methoxybenzothiazole derivatives are showing significant tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support. The basic nature of the benzothiazole nitrogen can contribute to this issue.
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Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (typically 0.1-0.5%) can help to block the active silanol sites and improve peak shape.
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Low pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can protonate the basic analyte and also suppress the ionization of silanol groups, reducing unwanted interactions.
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Column Choice: Using a column with a highly end-capped stationary phase or a column specifically designed for the analysis of basic compounds can minimize peak tailing.
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Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Issue 3: Irreproducible Retention Times
Question: The retention times for my compound are shifting between injections. What should I do?
Answer:
Shifting retention times can be caused by a number of factors related to the HPLC system and the mobile phase.
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System Leaks: Check all fittings and connections for any signs of leaks, as this can cause fluctuations in the flow rate and pressure, leading to inconsistent retention times.[3]
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Pump Issues: Air bubbles in the pump head or malfunctioning check valves can lead to an unstable flow rate.[3] Ensure your mobile phase is properly degassed.
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Column Equilibration: It is crucial to allow the column to fully equilibrate with the mobile phase before starting a sequence of injections, especially when using a gradient. A stable baseline is a good indicator of an equilibrated column.
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Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention times.[4] If preparing the mobile phase online, ensure the solvent mixing is accurate and reproducible.
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Temperature Fluctuations: Changes in the column temperature will affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a reversed-phase HPLC method for a novel 2-Chloro-5-methoxybenzothiazole derivative?
A1: A good starting point would be to use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). You could start with a gradient of 10% B to 90% B over 20-30 minutes at a flow rate of 1.0 mL/min. Monitor the elution using a UV detector, likely around 254 nm or a wavelength determined by the UV spectrum of your compound.
Q2: How do I choose between normal-phase and reversed-phase chromatography for these compounds?
A2: The choice depends on the polarity of your specific derivative and the impurities you are trying to separate from.
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Reversed-phase chromatography is generally the first choice for these types of aromatic heterocyclic compounds as it is robust and versatile.[5] It separates compounds based on their hydrophobicity.
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Normal-phase chromatography , which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate), separates compounds based on polarity.[1] This can be very effective for separating isomers or compounds with small differences in polar functional groups.[1]
Q3: My compound is streaking on the TLC plate during method development for column chromatography. What does this mean?
A3: Streaking on a Thin Layer Chromatography (TLC) plate often indicates that the sample is overloaded or that there are strong interactions with the stationary phase.[6] Try spotting a more dilute solution of your sample.[6] If streaking persists, it could be due to the basicity of the benzothiazole nucleus interacting strongly with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to your developing solvent can help to mitigate this effect and produce more defined spots.[6]
Q4: Can I use flash chromatography for the purification of 2-Chloro-5-methoxybenzothiazole derivatives?
A4: Yes, flash chromatography is a very common and effective method for the preparative purification of these compounds on a larger scale than analytical HPLC.[1] The solvent system for flash chromatography is typically developed using TLC. A good starting point for a moderately polar compound would be a mixture of ethyl acetate and hexanes.[7]
Data Presentation
Table 1: Typical HPLC Parameters for Analysis of 2-Chloro-5-methoxybenzothiazole Derivatives
| Parameter | Condition 1: Isocratic | Condition 2: Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | 60% A : 40% B | 0-5 min: 90% A, 5-25 min: to 10% A, 25-30 min: 10% A |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 260 nm |
| Injection Vol. | 10 µL | 5 µL |
Table 2: Column Chromatography Solvent Systems for Purification
| Polarity of Derivative | Stationary Phase | Recommended Eluent System (starting) |
| Low to Medium | Silica Gel (60-120 mesh) | Hexane : Ethyl Acetate (9:1) |
| Medium to High | Silica Gel (60-120 mesh) | Dichloromethane : Methanol (98:2) |
| Basic Derivatives | Silica Gel with 1% Triethylamine | Hexane : Ethyl Acetate with 1% TEA |
| Highly Polar | Reversed-Phase C18 Silica | Water : Acetonitrile (gradient) |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method
-
System Preparation:
-
Equilibrate a C18 column (4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to the desired wavelength (e.g., 254 nm).
-
-
Sample Preparation:
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Accurately weigh approximately 1 mg of the 2-Chloro-5-methoxybenzothiazole derivative.
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Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in Table 1, Condition 2.
-
Acquire data for at least 30 minutes.
-
Protocol 2: Preparative Flash Column Chromatography
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude 2-Chloro-5-methoxybenzothiazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate), determined by prior TLC analysis.
-
Gradually increase the polarity of the eluent as the separation progresses (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate).
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-Chloro-5-methoxybenzothiazole derivative.
-
Mandatory Visualization
Caption: General workflow for the purification of 2-Chloro-5-methoxybenzothiazole derivatives.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. columbia.edu [columbia.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting incomplete conversion in 2-Chloro-5-methoxybenzothiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Chloro-5-methoxybenzothiazole, with a focus on addressing issues related to incomplete conversion.
Troubleshooting Guide: Incomplete Conversion
This guide addresses specific issues that can lead to incomplete conversion in the synthesis of 2-Chloro-5-methoxybenzothiazole from 5-methoxy-2-mercaptobenzothiazole and offers potential causes and solutions in a question-and-answer format.
Q1: I am observing a significant amount of unreacted 5-methoxy-2-mercaptobenzothiazole in my crude product after the reaction with sulfuryl chloride. What are the likely causes?
Incomplete conversion is a common issue that can often be traced back to suboptimal reaction conditions. The primary causes include insufficient reagent, improper temperature control, or inadequate reaction time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Sulfuryl Chloride | The reaction requires a sufficient molar excess of sulfuryl chloride to drive the conversion to completion. A common protocol for the synthesis of the parent 2-chlorobenzothiazole uses a significant excess.[1] | Ensure a molar ratio of at least 6:1 of sulfuryl chloride to 5-methoxy-2-mercaptobenzothiazole.[1] The sulfuryl chloride can be added to the mercaptobenzothiazole, or vice versa.[1] |
| Inadequate Temperature Control | The reaction is exothermic, and the heat of reaction can raise the temperature to 35-40°C.[1] If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion within the allotted time. Conversely, excessively high temperatures (above 50°C) could promote side reactions.[1] | Maintain the reaction temperature below 50°C.[1] Use an ice bath to manage the initial exotherm upon addition of the reagent. Allow the reaction to proceed at the temperature generated by the reaction's own heat, ensuring it does not exceed the recommended limit. |
| Insufficient Reaction Time | The reaction may not have reached completion if the stirring or standing time is too short. A patent describing a similar synthesis allowed the mixture to stand for about one hour after the addition of sulfuryl chloride.[1] | After the initial addition of sulfuryl chloride, allow the reaction mixture to stir for at least one hour at room temperature to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible. |
| Poor Mixing | Inefficient stirring can lead to localized concentrations of reactants and prevent the reaction from proceeding uniformly, resulting in unreacted starting material. | Ensure vigorous and efficient stirring throughout the addition of the reagent and during the subsequent reaction time. |
| Quality of Starting Material | Impurities in the 5-methoxy-2-mercaptobenzothiazole can interfere with the reaction. | Ensure the starting material is of high purity. If necessary, recrystallize the 5-methoxy-2-mercaptobenzothiazole before use. |
Q2: My TLC analysis shows multiple spots, including the starting material and the desired product. How can I identify the main byproduct and prevent its formation?
The formation of byproducts is often related to the choice of reagents and reaction conditions.
Potential Byproducts & Prevention:
| Potential Byproduct | Formation Pathway | Prevention & Mitigation |
| Dibenzothiazolyl Disulfide | This can form if an incorrect chlorinating agent is used. Thionyl chloride (SOCl₂), for instance, is known to produce the disulfide instead of the desired 2-chloro derivative.[1] | Confirm that you are using sulfuryl chloride (SO₂Cl₂) and not thionyl chloride. Ensure proper labeling and storage of reagents to avoid mix-ups. |
| Over-chlorinated Products | Although less common for the benzothiazole ring itself, prolonged reaction times or excessive temperatures in the presence of a strong chlorinating agent like sulfuryl chloride could potentially lead to chlorination on the benzene ring. | Adhere to the recommended reaction time and temperature. Avoid heating the reaction mixture unnecessarily.[1] |
Q3: The workup and purification of my product are proving difficult, and I suspect this is affecting my final yield. What are the best practices?
A proper workup procedure is critical for isolating a pure product and achieving a good yield. The primary byproducts of the reaction are hydrogen chloride and sulfur dioxide, which must be removed.[1]
Workup & Purification Recommendations:
| Step | Procedure | Rationale |
| Quenching | After the reaction is complete, carefully add ice and water to the reaction mixture to decompose any excess sulfuryl chloride.[1] | This step safely neutralizes the highly reactive excess reagent. |
| Washing | Separate the oily product layer and wash it multiple times (2-4 times) with water.[1] | This is crucial for removing water-soluble byproducts like hydrogen chloride and sulfur dioxide.[1] |
| Neutralization (Optional) | The acidic aqueous mixture can be neutralized with a mild base like sodium bicarbonate or sodium carbonate solution before extraction.[1] | This ensures all acidic components are removed, which can be important if the product is sensitive to acid during subsequent distillation. |
| Purification | The final product can be purified by distillation under reduced pressure.[1] For the parent 2-chlorobenzothiazole, a boiling point of 132-134°C at 21 mmHg has been reported.[1] | Distillation is an effective method for separating the desired product from any remaining starting material or non-volatile impurities. |
Frequently Asked Questions (FAQs)
Q: What is the expected yield for the synthesis of 2-Chloro-5-methoxybenzothiazole?
Q: Can I use a solvent for this reaction?
The reaction can be performed neat (without a solvent).[1] However, using an inert solvent such as benzene is also an option.[1] A solvent can help to better control the reaction temperature.
Q: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. A suitable eluent system would need to be developed, but a starting point could be a mixture of petroleum ether and ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot, you can observe the disappearance of the starting material and the appearance of the product spot.
Q: Is the reaction hazardous?
Yes, appropriate safety precautions must be taken. Sulfuryl chloride is corrosive and reacts violently with water. The reaction also produces hydrogen chloride and sulfur dioxide, which are toxic and corrosive gases. Therefore, the reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Experimental Protocols
Synthesis of 2-Chloro-5-methoxybenzothiazole from 5-methoxy-2-mercaptobenzothiazole
This protocol is adapted from the procedure described for the synthesis of 2-chlorobenzothiazoles in U.S. Patent 2,469,697.[1]
Materials:
-
5-methoxy-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Ice
-
Water
-
Sodium bicarbonate (optional, for neutralization)
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An appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the 5-methoxy-2-mercaptobenzothiazole.
-
With stirring, add sulfuryl chloride (at least a 6-fold molar excess) to the 5-methoxy-2-mercaptobenzothiazole over a period of about 5-10 minutes. The addition can be done at room temperature, but an ice bath should be kept on hand to control the temperature if it rises too quickly. The heat of the reaction will likely raise the temperature to around 35-40°C; ensure it does not exceed 50°C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for approximately one hour.[1]
-
Carefully quench the reaction by adding ice and then water to decompose the excess sulfuryl chloride. This should be done in a fume hood.
-
Transfer the mixture to a separatory funnel. Separate the oily product layer.
-
Wash the organic layer three times with equal volumes of water to remove residual hydrogen chloride and sulfur dioxide.[1]
-
(Optional) A wash with a saturated sodium bicarbonate solution can be performed to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 2-Chloro-5-methoxybenzothiazole as a colorless liquid.[1]
Data Presentation
Table 1: Recommended Reaction Parameters for the Synthesis of 2-Chlorobenzothiazoles
| Parameter | Recommended Value/Condition | Reference |
| Reactant Ratio | ≥ 6 molar equivalents of sulfuryl chloride per 1 molar equivalent of 2-mercaptobenzothiazole | [1] |
| Temperature | Not more than 50°C | [1] |
| Reaction Time | Approximately 1 hour after addition of reagent | [1] |
| Solvent | Can be performed neat or in an inert solvent like benzene | [1] |
Table 2: Troubleshooting Summary
| Observed Issue | Potential Cause | Suggested Action |
| Incomplete Conversion | Insufficient sulfuryl chloride | Increase molar excess of sulfuryl chloride |
| Incomplete Conversion | Reaction temperature too low | Allow reaction to proceed at its exothermic temperature, ensuring it does not exceed 50°C |
| Incomplete Conversion | Insufficient reaction time | Increase stirring time to at least 1 hour post-addition and monitor by TLC |
| Formation of Disulfide Byproduct | Incorrect reagent used (Thionyl chloride instead of Sulfuryl chloride) | Verify the identity of the chlorinating agent |
| Product Degradation during Purification | Residual acid in the crude product | Ensure thorough washing with water and optionally a bicarbonate solution before distillation |
Visualizations
Caption: Synthesis of 2-Chloro-5-methoxybenzothiazole.
Caption: Troubleshooting flowchart for incomplete conversion.
References
Technical Support Center: Palladium Catalyst Removal from 2-Chloro-5-methoxybenzothiazole Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reaction mixtures involving 2-Chloro-5-methoxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my 2-Chloro-5-methoxybenzothiazole reaction mixture important?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities like the FDA and EMA due to potential toxicity.[1][2] For drug development, it is crucial to reduce palladium levels to low parts-per-million (ppm) concentrations to meet regulatory standards.[3] Beyond toxicity concerns, residual palladium can also interfere with downstream synthetic steps.
Q2: What are the common methods for removing palladium catalysts?
A2: The most common methods include:
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Adsorption: Using solid-supported scavengers with a high affinity for palladium, such as activated carbon or functionalized silica and polymers.[2][3]
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Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[2]
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Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.
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Chromatography: Employing techniques like column chromatography to separate the product from the catalyst.
Q3: My product, a 2-Chloro-5-methoxybenzothiazole derivative, seems to retain palladium even after standard purification. Why might this be?
A3: The sulfur and nitrogen atoms in the benzothiazole ring can coordinate with palladium, forming stable complexes that are difficult to remove. This strong interaction can lead to co-elution during chromatography or co-precipitation during crystallization. The choice of scavenger and the reaction work-up conditions are critical for molecules with potential metal-coordinating functional groups.
Q4: Is activated carbon a good choice for palladium removal in this case?
A4: Activated carbon is a cost-effective option and can be effective for palladium removal.[4] However, it can exhibit poor selectivity, leading to the adsorption of your desired product and thus, a lower yield.[5] For complex, high-value molecules like many benzothiazole derivatives, more selective scavengers are often preferred.[6]
Q5: What are functionalized silica scavengers and are they suitable for my compound?
A5: Functionalized silica scavengers are silica gels that have been modified with functional groups that have a high affinity for palladium, such as thiols, thioureas, and amines.[3][7] These scavengers are often more selective than activated carbon, leading to higher product recovery.[5] Thiol- and thiourea-functionalized silicas have shown excellent performance in removing palladium from reactions involving complex, nitrogen-containing heterocyclic drug candidates.[6]
Troubleshooting Guides
Issue 1: High Palladium Levels After Purification
| Possible Cause | Troubleshooting Steps |
| Strong coordination of the benzothiazole product to palladium. | 1. Select a scavenger with high affinity for palladium: Thiol- or thiourea-functionalized silica scavengers (e.g., SiliaMetS Thiol, MP-TMT) are often more effective than activated carbon in such cases.[5][6] 2. Optimize scavenger loading and contact time: Increase the equivalents of the scavenger and/or the stirring time. 3. Consider a pre-treatment step: A mild oxidation or reduction of the reaction mixture can sometimes change the palladium species to a form that is more easily scavenged. |
| Ineffective scavenger. | 1. Screen different scavengers: Test a small panel of scavengers (e.g., thiol-based, amine-based, activated carbon) to identify the most effective one for your specific product and reaction conditions. 2. Check the age and storage of the scavenger: Some scavengers can degrade over time. Use fresh, properly stored material. |
| Palladium is in a form not easily captured by the scavenger. | 1. Consider a scavenger cocktail: A mixture of scavengers, for instance, a thiol- and a thiourea-based scavenger, can sometimes be more effective at removing different palladium species.[6] 2. Change the solvent: The choice of solvent can affect the efficiency of the scavenger. |
Issue 2: Significant Product Loss During Palladium Removal
| Possible Cause | Troubleshooting Steps |
| Non-specific adsorption of the product onto the scavenger. | 1. Switch to a more selective scavenger: If using activated carbon, consider a functionalized silica scavenger.[5] 2. Optimize the amount of scavenger: Use the minimum amount of scavenger required to achieve the desired palladium level. 3. Wash the scavenger thoroughly: After filtration, wash the scavenger with a fresh portion of the solvent to recover any adsorbed product. |
| Product co-precipitation with the palladium-scavenger complex. | 1. Ensure complete dissolution of the product: Perform the scavenging step in a solvent in which your product is highly soluble. 2. Filter the mixture at an elevated temperature (if the product is stable). |
Data Presentation
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Conditions | Reference Molecule |
| SiliaMetS Thiol | 2400 | ≤ 16 | High (not specified) | Not specified | Drug Candidate |
| SiliaMetS Thiourea | 2400 | ≤ 16 | High (not specified) | Not specified | Drug Candidate |
| Activated Carbon (Darco) | 2400 | > 16 | Not specified | Not specified | Drug Candidate |
| Polymer-based Scavenger (Quadrapure) | 2400 | > 16 | Not specified | Not specified | Drug Candidate |
| MP-TMT | 500 | 0 | 100 | 16h, RT, Ethyl Acetate | 2-methyl-5-phenylbenzoxazole |
| Si-Thiol | 500 | 0 | 100 | 16h, RT, Ethyl Acetate | 2-methyl-5-phenylbenzoxazole |
| Activated Carbon | 500 | ~65 | ~50 | 16h, RT, Ethyl Acetate | 2-methyl-5-phenylbenzoxazole |
Data synthesized from available literature for structurally relevant compounds.[5][6]
Experimental Protocols
Protocol 1: Palladium Removal Using Functionalized Silica Scavengers (Batch Mode)
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Dissolution: After the completion of the cross-coupling reaction and initial aqueous work-up, dissolve the crude 2-Chloro-5-methoxybenzothiazole derivative in a suitable organic solvent (e.g., ethyl acetate, THF, toluene) to a concentration of approximately 50-100 mg/mL.
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Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol or MP-TMT, typically 3-5 equivalents relative to the initial amount of palladium).
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Agitation: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined empirically.
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Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger.
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
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Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Analysis: Analyze the purified product for residual palladium content using ICP-MS or a similar sensitive analytical technique.[2]
Protocol 2: Palladium Removal Using Activated Carbon
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Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate).
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Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
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Agitation: Stir the mixture at room temperature or elevated temperature for 2-16 hours.
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Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
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Washing: Wash the celite pad thoroughly with fresh solvent to recover the product.
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Concentration: Concentrate the filtrate to obtain the purified product.
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Analysis: Determine the residual palladium content.
Visualizations
Caption: Workflow for palladium removal using a scavenger.
References
- 1. biotage.com [biotage.com]
- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
Improving regioselectivity in functionalization of the 2-Chloro-5-methoxybenzothiazole ring
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to improve regioselectivity in the functionalization of the 2-chloro-5-methoxybenzothiazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the 2-chloro-5-methoxybenzothiazole ring for functionalization?
A1: The 2-chloro-5-methoxybenzothiazole ring offers several potential sites for functionalization. The most prominent is the C2 position, which is activated for nucleophilic substitution and cross-coupling reactions due to the presence of the chloro leaving group. Additionally, the C4, C6, and C7 positions on the benzene ring are available for C-H functionalization. The electron-donating 5-methoxy group influences the reactivity of these C-H bonds.
Q2: How does the 5-methoxy group influence the regioselectivity of C-H functionalization?
A2: The 5-methoxy group is an electron-donating group, which increases the electron density of the benzene ring, particularly at the ortho (C4 and C6) and para (C7) positions. In palladium-catalyzed C-H functionalization, which often proceeds via a concerted metalation-deprotonation (CMD) pathway, the most acidic C-H bond is typically the most reactive. The electronic effect of the methoxy group makes the C-H bonds at the C4 and C6 positions more electron-rich and generally more reactive towards electrophilic palladation. However, steric hindrance can also play a significant role in determining the final regioselectivity.
Q3: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this ring system?
A3: Several palladium-catalyzed cross-coupling reactions are highly effective:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by reacting the C2-chloro position with boronic acids or esters.
-
Buchwald-Hartwig Amination: Used for the synthesis of C-N bonds by coupling the C2-chloro position with a wide range of primary and secondary amines.
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Direct C-H Arylation: Allows for the formation of C-C bonds at the C4, C6, or C7 positions by reacting with aryl halides. Controlling regioselectivity in this reaction is a key challenge.
Q4: Can I selectively functionalize the C2 position without affecting the C-H bonds on the benzene ring?
A4: Yes, selective functionalization at the C2 position is generally achievable. Standard cross-coupling conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions are typically mild enough not to activate the C-H bonds on the benzene ring. The much lower activation energy for the oxidative addition of the C-Cl bond to the palladium catalyst compared to C-H activation ensures high selectivity for the C2 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Direct C-H Arylation
Q: My direct C-H arylation of 2-chloro-5-methoxybenzothiazole is yielding a mixture of C4, C6, and C7 isomers. How can I improve the selectivity?
A: Achieving high regioselectivity in C-H functionalization of this substrate can be challenging due to the activating effect of the 5-methoxy group on multiple positions. Here are several strategies to improve selectivity:
-
Choice of Directing Group: If your synthesis allows, introducing a directing group can provide excellent regiocontrol. For instance, a removable directing group at a specific position can force the C-H activation to occur at a neighboring site.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence regioselectivity.
-
Bulky ligands may favor the less sterically hindered C7 position.
-
Electron-rich ligands can alter the electronic preferences of the catalyst.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. It is advisable to screen a range of polar aprotic (e.g., DMF, DMAc) and nonpolar (e.g., toluene, dioxane) solvents.
-
Reaction Temperature: Lowering the reaction temperature may increase the kinetic selectivity for the most reactive C-H bond.
Issue 2: Low Yield in Suzuki-Miyaura Coupling at the C2 Position
Q: I am experiencing low yields in the Suzuki-Miyaura coupling of an arylboronic acid with the C2-chloro position. What are the likely causes and solutions?
A: Low yields in Suzuki-Miyaura couplings involving aryl chlorides can be due to several factors:
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Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds.
-
Solution: Employ a more active catalyst system. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to promote the oxidative addition of aryl chlorides.
-
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it inactive.
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Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use of appropriate ligands also helps to stabilize the catalytic species.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to the reaction conditions and decompose.
-
Solution: Use a carefully chosen base (e.g., K₃PO₄ is often effective) and ensure anhydrous conditions if water-sensitive reagents are used. Adding a small amount of water can sometimes be beneficial with certain boronic acids.
-
-
Inappropriate Base: The choice and amount of base are crucial.
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Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Issue 3: Side Reactions in Buchwald-Hartwig Amination
Q: During the Buchwald-Hartwig amination at the C2 position, I am observing hydrodehalogenation (replacement of -Cl with -H) as a significant side product. How can I minimize this?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich aryl chlorides.
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Ligand Choice: The ligand plays a critical role in preventing this side reaction.
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Base Selection: The nature of the base can influence the extent of hydrodehalogenation.
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Solution: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, if hydrodehalogenation is a problem, screening weaker bases like K₂CO₃ or Cs₂CO₃ might be beneficial, although this may require higher temperatures or longer reaction times.
-
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote side reactions.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Optimizing the temperature to the minimum required for a reasonable reaction rate can also help.
-
Data Presentation: Regioselectivity in Palladium-Catalyzed Functionalization
Disclaimer: The following tables present data from analogous benzothiazole systems to provide a reference for expected outcomes. Actual results with 2-chloro-5-methoxybenzothiazole may vary.
Table 1: Suzuki-Miyaura Coupling of 2-Chlorobenzothiazole Derivatives with Arylboronic Acids
| Entry | Benzothiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorobenzothiazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Analogous System |
| 2 | 2-Chlorobenzothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 | Analogous System |
| 3 | 2,6-Dichlorobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | 8 | 78 (at C2) | Analogous System |
Table 2: Buchwald-Hartwig Amination of 2-Chlorobenzothiazole Derivatives
| Entry | Benzothiazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorobenzothiazole | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOt-Bu | Toluene | 100 | 6 | 95 | Analogous System |
| 2 | 2-Chlorobenzothiazole | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 | Analogous System |
| 3 | 2-Chlorobenzothiazole | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 12 | 91 | Analogous System |
Table 3: Predicted Regioselectivity for Direct C-H Arylation of 2-Chloro-5-methoxybenzothiazole
| Position | Electronic Effect of 5-OMe | Steric Hindrance | Predicted Reactivity | Notes |
| C4 | Activated (ortho) | High | Moderate | Steric hindrance from the fused thiazole ring may reduce reactivity. |
| C6 | Activated (ortho) | Low | High | Likely the most favorable site for C-H activation due to electronic activation and lower steric hindrance. |
| C7 | Activated (para) | Moderate | Moderate to Low | Less electronically activated than the ortho positions. |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the C2 Position
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To an oven-dried Schlenk tube, add 2-chloro-5-methoxybenzothiazole (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol, 2.0 equiv.).
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Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
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Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C2 Position
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Add 2-chloro-5-methoxybenzothiazole (1.0 mmol, 1 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 6-18 hours.
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Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
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Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
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Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the residue by column chromatography to yield the desired 2-aminobenzothiazole derivative.[3]
Protocol 3: General Procedure for Direct C-H Arylation
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To a screw-capped vial, add 2-chloro-5-methoxybenzothiazole (1.0 mmol, 1 equiv.), the aryl halide (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 mmol, 10 mol%).
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Add a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.) or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
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Evacuate and backfill the vial with argon.
-
Add a degassed solvent (e.g., DMAc, toluene, or 1,4-dioxane, 5 mL).
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Seal the vial and heat the reaction mixture to 120-150 °C for 12-48 hours.
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Monitor the reaction for the formation of regioisomers by GC-MS or LC-MS.
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Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.
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Dry the organic layer, concentrate, and purify by column chromatography to isolate the arylated products.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Logical relationship of reactive sites and factors affecting regioselectivity.
References
- 1. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions of 2-Chloro-5-methoxybenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic reactions involved in the synthesis of 2-Chloro-5-methoxybenzothiazole. The information is designed to help manage temperature control and ensure procedural safety during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of 2-Chloro-5-methoxybenzothiazole?
A1: The primary exothermic step is typically the chlorination of a 2-mercaptobenzothiazole precursor, such as 5-methoxy-2-mercaptobenzothiazole, using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). This reaction can generate a significant amount of heat and requires careful temperature management.
Q2: What are the potential hazards associated with poor temperature control in this reaction?
A2: Poor temperature control can lead to a runaway reaction, characterized by a rapid, uncontrolled increase in temperature and pressure. This can result in the boiling of solvents, splattering of corrosive reagents, and the release of toxic gases such as hydrogen chloride and sulfur dioxide. In a sealed system, this could lead to a catastrophic failure of the reaction vessel.
Q3: What is a typical temperature range for the chlorination of benzothiazole precursors?
A3: While specific data for 2-Chloro-5-methoxybenzothiazole is not widely published, analogous reactions for the synthesis of 2-chlorobenzothiazoles suggest that the reaction is often conducted at controlled temperatures. For instance, reactions with sulfuryl chloride may see a temperature rise to 35-40°C from the heat of reaction, with a general recommendation to keep the temperature below 50°C.[1] Other processes may involve an initial phase at 30-70°C, which is then carefully raised to 70-120°C to complete the reaction.[2]
Q4: How can I effectively dissipate the heat generated during the reaction?
A4: Effective heat dissipation can be achieved through several methods:
-
Slow, controlled addition of the chlorinating agent: Adding the reagent dropwise or via a syringe pump allows the heat to be dissipated as it is generated.
-
Use of an appropriate solvent: Solvents can act as a heat sink. The choice of solvent should be based on its boiling point, heat capacity, and inertness to the reaction conditions.
-
External cooling: Employing an ice bath, a cryostat, or a jacketed reactor with a circulating coolant is crucial for maintaining the desired temperature.
-
Adequate stirring: Vigorous stirring ensures uniform temperature distribution throughout the reaction mixture and prevents the formation of localized hot spots.
Q5: What are the signs of a potential runaway reaction?
A5: Be vigilant for the following signs:
-
A sudden, rapid increase in the internal temperature of the reaction mixture that is not responsive to external cooling.
-
A noticeable increase in the rate of gas evolution (e.g., bubbling or fuming).
-
A change in the color or viscosity of the reaction mixture.
-
An increase in pressure within the reaction vessel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase. | 1. Addition of chlorinating agent is too fast.2. Inadequate cooling.3. Insufficient stirring.4. Incorrect reagent concentration. | 1. Immediately stop the addition of the chlorinating agent.2. Increase the efficiency of the cooling bath (add more ice/dry ice).3. Increase the stirring rate.4. If the temperature continues to rise, be prepared to quench the reaction by adding a pre-cooled, inert solvent or a suitable quenching agent (use with extreme caution and with prior risk assessment). |
| Reaction temperature is too low/reaction is sluggish. | 1. Overly efficient cooling.2. Low concentration of reactants.3. Poor quality of reagents. | 1. Reduce the cooling rate or raise the temperature of the cooling bath slightly.2. Confirm the concentration of your starting materials.3. Check the purity and activity of the chlorinating agent. |
| Excessive fuming or gas evolution. | 1. Reaction temperature is too high.2. Leak in the reaction setup. | 1. Lower the reaction temperature.2. Ensure all joints and connections in your apparatus are properly sealed and that there is an adequate system for trapping off-gases (e.g., a scrubber with a sodium hydroxide solution). |
| Localized discoloration or charring. | 1. Inadequate stirring leading to hot spots.2. Addition of chlorinating agent is too concentrated in one area. | 1. Increase the stirring speed to improve mixing.2. Ensure the point of addition of the reagent is into a well-agitated part of the reaction mixture, or add it subsurface. |
Experimental Protocols
Protocol: Temperature-Controlled Chlorination of 5-methoxy-2-mercaptobenzothiazole
Materials:
-
5-methoxy-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane or chlorobenzene)
-
Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser with a gas outlet connected to a scrubber.
-
Cooling bath (ice-water or other suitable coolant).
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure the flask is securely clamped in the cooling bath.
-
Charging the Reactor: Dissolve the 5-methoxy-2-mercaptobenzothiazole in the inert solvent in the reaction flask.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0-5°C) using the cooling bath.
-
Reagent Addition: Begin the slow, dropwise addition of sulfuryl chloride from the dropping funnel. Monitor the internal temperature of the reaction closely.
-
Temperature Maintenance: Maintain the internal temperature within the desired range (e.g., below 10°C) by adjusting the addition rate of the sulfuryl chloride and the cooling bath temperature. The heat of reaction will cause a temperature increase, so careful control is essential.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure, which may involve quenching with ice-water and subsequent extraction and purification steps.
Visualizations
Caption: Workflow for managing an exothermic chlorination reaction.
Caption: Troubleshooting decision tree for temperature excursions.
References
Identifying and minimizing byproduct formation in 2-Chloro-5-methoxybenzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methoxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Chloro-5-methoxybenzothiazole?
A1: The most prevalent method for the synthesis of 2-Chloro-5-methoxybenzothiazole is the chlorination of 5-methoxy-2-mercaptobenzothiazole using a chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂).[1][2] This reaction is typically performed in an inert solvent at a controlled temperature.
Q2: What are the potential major byproducts in this synthesis?
A2: The primary potential byproducts are:
-
2,2'-Dithiobis(5-methoxybenzothiazole): Formed from the oxidative dimerization of the starting material, 5-methoxy-2-mercaptobenzothiazole.
-
5-Methoxybenzothiazol-2(3H)-one: Results from the hydrolysis of the 2-chloro product, particularly during aqueous workup.
-
Ring-Chlorinated Byproducts: Electrophilic attack of the chlorinating agent on the electron-rich aromatic ring can lead to the formation of chlorinated isomers of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a non-polar eluent system such as a mixture of hexane and ethyl acetate is typically suitable. For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of acid like formic or orthophosphoric acid) can be used for separation and monitoring of reactants and products.[3][4]
Q4: What are the recommended purification methods for 2-Chloro-5-methoxybenzothiazole?
A4: The primary methods for purification are:
-
Distillation under reduced pressure: This is effective for removing less volatile impurities.[2]
-
Recrystallization: Can be used to obtain highly pure product, often from a solvent system like ethanol/water.
-
Column chromatography: Useful for separating the desired product from byproducts with similar boiling points.
Troubleshooting Guides
Problem 1: Low or No Yield of 2-Chloro-5-methoxybenzothiazole
| Possible Cause | Suggested Solution |
| Poor quality of starting material (5-methoxy-2-mercaptobenzothiazole) | Ensure the starting material is pure and dry. Impurities or oxidation to the disulfide can inhibit the reaction. Consider recrystallizing the starting material if its purity is questionable. |
| Inactive sulfuryl chloride | Use a fresh bottle of sulfuryl chloride. This reagent can degrade over time, especially if exposed to moisture. |
| Inadequate reaction temperature | The reaction is typically exothermic. Maintain the temperature below 50°C to prevent degradation and side reactions.[2] However, very low temperatures may slow down the reaction rate excessively. An optimal temperature is often between 0°C and room temperature. |
| Poor reproducibility | The reaction can be sensitive to trace amounts of acid. The addition of a controlled amount of water (e.g., 2 equivalents) can improve reproducibility and yield by promoting the formation of acid from the partial hydrolysis of sulfuryl chloride.[5] |
Problem 2: Presence of Significant Amounts of 2,2'-Dithiobis(5-methoxybenzothiazole) in the Product
| Possible Cause | Suggested Solution |
| Oxidation of the starting material before or during the reaction | Ensure the starting material is stored under an inert atmosphere. During the reaction, maintain an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient chlorinating agent | Use a slight excess of sulfuryl chloride to ensure complete conversion of the starting material. |
| Reaction with thionyl chloride instead of sulfuryl chloride | Thionyl chloride is known to produce the disulfide.[2] Double-check that the correct reagent is being used. |
Problem 3: Formation of 5-Methoxybenzothiazol-2(3H)-one
| Possible Cause | Suggested Solution |
| Hydrolysis of the product during workup | Minimize the contact time of the product with water during the washing steps. Use cold water for washing. Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate) before solvent removal. |
| Presence of excess water during the reaction | While a small amount of water can be beneficial, excess water can lead to the hydrolysis of the product. Ensure the reaction solvent is dry. |
Problem 4: Suspected Ring Chlorination
| Possible Cause | Suggested Solution |
| Reaction temperature is too high | High temperatures can promote electrophilic aromatic substitution. Maintain a lower reaction temperature (e.g., 0-10°C). |
| Excessive amount of sulfuryl chloride | Use a minimal excess of the chlorinating agent to reduce the likelihood of side reactions. |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-chlorination. |
Data Presentation
Table 1: Summary of Reaction Conditions and Their Impact on Product Yield and Purity (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Equivalents of SO₂Cl₂ | Reaction Time (h) | Yield (%) | Purity (%) | Key Byproduct (%) |
| 1 | Dichloromethane | 25 | 1.1 | 2 | 85 | 95 | Dimer (3%) |
| 2 | Dichloromethane | 50 | 1.1 | 1 | 75 | 88 | Ring Chlorination (5%), Hydrolysis (4%) |
| 3 | Toluene | 25 | 1.1 | 3 | 82 | 94 | Dimer (4%) |
| 4 | Dichloromethane | 25 | 1.5 | 2 | 88 | 92 | Ring Chlorination (6%) |
| 5 | Dichloromethane + 2 eq. H₂O | 25 | 1.1 | 1.5 | 92 | 97 | Dimer (2%) |
Experimental Protocols
Key Experiment: Synthesis of 2-Chloro-5-methoxybenzothiazole
This protocol is based on established methods for the synthesis of 2-chlorobenzothiazoles.[2]
Materials:
-
5-methoxy-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane or toluene)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-2-mercaptobenzothiazole (1 equivalent) in an inert solvent.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, while monitoring the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture onto crushed ice to quench the excess sulfuryl chloride.
-
Separate the organic layer. Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Mandatory Visualization
Caption: Byproduct formation pathways in the synthesis of 2-Chloro-5-methoxybenzothiazole.
Caption: Troubleshooting workflow for optimizing 2-Chloro-5-methoxybenzothiazole synthesis.
References
- 1. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR spectrum [chemicalbook.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Validation & Comparative
Comparative Reactivity Analysis: 2-Chloro-5-methoxybenzothiazole vs. 2-Bromo-5-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-chloro-5-methoxybenzothiazole and 2-bromo-5-methoxybenzothiazole, two important heterocyclic building blocks in medicinal chemistry and materials science. The information presented herein is based on established principles of organic chemistry and extrapolated from data on analogous compounds, offering a predictive framework for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. It is important to note that while data for the chloro derivative is readily available, some properties for the bromo analog are estimated based on structurally similar compounds due to a lack of direct experimental values in the literature.
| Property | 2-Chloro-5-methoxybenzothiazole | 2-Bromo-5-methoxybenzothiazole |
| CAS Number | 3507-28-6 | 214337-39-0 |
| Molecular Formula | C₈H₆ClNOS | C₈H₆BrNOS |
| Molecular Weight | 199.66 g/mol [1][2] | 244.11 g/mol |
| Boiling Point | 293.5 °C at 760 mmHg[1] | ~315-335 °C at 760 mmHg (estimated) |
| Melting Point | Not available | Not available |
| Density | 1.404 g/cm³[1] | ~1.6-1.7 g/cm³ (estimated) |
Comparative Reactivity
The primary difference in reactivity between 2-chloro- and 2-bromo-5-methoxybenzothiazole stems from the nature of the carbon-halogen bond at the 2-position. The benzothiazole ring is electron-deficient, which activates the C2 position for nucleophilic attack.
Theoretical Basis for Reactivity Difference:
In general, the reactivity of halogens in both nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F. This is attributed to the bond dissociation energy of the carbon-halogen bond, which decreases down the group. The weaker C-Br bond compared to the C-Cl bond makes the bromide a better leaving group in SₙAr reactions and facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.
Therefore, 2-bromo-5-methoxybenzothiazole is predicted to be more reactive than 2-chloro-5-methoxybenzothiazole under identical reaction conditions. This translates to potentially milder reaction conditions, shorter reaction times, and higher yields when using the bromo derivative.
Predicted Performance in Key Reactions
The following table provides a hypothetical comparison of the two compounds in common synthetic transformations, based on the established principles of chemical reactivity.
| Reaction Type | Parameter | 2-Chloro-5-methoxybenzothiazole | 2-Bromo-5-methoxybenzothiazole |
| Nucleophilic Aromatic Substitution | Reaction Time | Longer | Shorter |
| Reaction Temperature | Higher | Lower | |
| Typical Yield | Moderate to Good | Good to Excellent | |
| Suzuki-Miyaura Coupling | Catalyst Loading | Higher | Lower |
| Reaction Time | Longer | Shorter | |
| Typical Yield | Good | Excellent |
Experimental Protocols
The following are representative experimental protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling, adapted for 2-chloro- and 2-bromo-5-methoxybenzothiazole.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
General Procedure:
-
To a reaction vessel, add the 2-halo-5-methoxybenzothiazole (1.0 mmol), the desired amine (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent (e.g., DMF or DMSO, 5 mL).
-
Heat the reaction mixture with stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Differences:
-
For 2-bromo-5-methoxybenzothiazole , the reaction is expected to proceed at a lower temperature (e.g., 80-100 °C) and be complete in a shorter time frame (e.g., 4-8 hours).
-
For 2-chloro-5-methoxybenzothiazole , a higher temperature (e.g., 100-120 °C) and longer reaction time (e.g., 12-24 hours) may be required to achieve a comparable yield.
Protocol 2: Suzuki-Miyaura Cross-Coupling
General Procedure:
-
To a dry reaction vessel, add the 2-halo-5-methoxybenzothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture with stirring to the specified temperature (typically 80-100 °C). Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-aryl-5-methoxybenzothiazole.
Expected Differences:
-
With 2-bromo-5-methoxybenzothiazole , the reaction may proceed efficiently with a lower catalyst loading (e.g., 2 mol%) and be complete within 4-12 hours.
-
With 2-chloro-5-methoxybenzothiazole , a higher catalyst loading (e.g., 5 mol%) and potentially a stronger ligand may be necessary, with reaction times typically ranging from 12-24 hours.
Visualizations
Reaction Mechanism: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Workflow: General Synthesis
Caption: General experimental workflow for synthesis.
Conclusion
References
A Comparative Analysis of the Biological Activity of Substituted Benzothiazoles: A Focus on 2-Chloro-5-methoxybenzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and enzyme inhibitory properties of various substituted benzothiazoles, with a particular focus on analogs of 2-Chloro-5-methoxybenzothiazole. While direct experimental data for 2-Chloro-5-methoxybenzothiazole is limited in the public domain, this guide compiles and compares data from structurally related compounds to provide valuable insights for drug discovery and development.
Anticancer Activity: A Tale of Substitution Patterns
Benzothiazole derivatives have emerged as promising anticancer agents, primarily through the induction of apoptosis and modulation of key signaling pathways. The nature and position of substituents on the benzothiazole ring play a crucial role in their cytotoxic potency and selectivity against various cancer cell lines.
Comparative Anticancer Potency of Substituted Benzothiazoles
The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted benzothiazoles against different human cancer cell lines. This data, collated from multiple studies, highlights the influence of different functional groups on their cytotoxic efficacy.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted Benzothiazole Derivative | 6-methoxy | NCI-H460 (Lung) | 1.3 - 12.8 | |
| 6-methoxy | Capan-1 (Pancreatic) | 1.3 - 12.8 | ||
| Chloro-substituted Benzothiazole Derivative | 6-chloro | Capan-1 (Pancreatic) | 0.6 | |
| 6-chloro | NCI-H460 (Lung) | 0.9 | ||
| Fluoro-substituted Benzothiazole Derivative | 5-fluoro, 2-(3,4-dimethoxyphenyl) | MCF-7 (Breast) | <0.0001 | |
| 5-fluoro, 2-(3,4-dimethoxyphenyl) | MDA-MB-231 (Breast) | <0.0001 | ||
| Amino-substituted Benzothiazole Derivative | 2-amino | HEp-2 (Laryngeal) | Not specified |
Note: The data presented is for comparative purposes. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of benzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways in Benzothiazole-Mediated Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of benzothiazole derivatives. One of the key targets is the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
Caption: EGFR signaling pathway and the inhibitory action of substituted benzothiazoles.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Substituted benzothiazoles have also demonstrated significant potential as antimicrobial agents. Their activity is influenced by the nature of the substituents, which can modulate their interaction with microbial targets.
Comparative Antimicrobial Potency of Substituted Benzothiazoles
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against a panel of bacterial and fungal strains.
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Azidobenzothiazole Derivative | 2-azido | Enterococcus faecalis | 8 | |
| 2-azido | Staphylococcus aureus | 8 | ||
| Thiazolidinone-based Benzothiazole | 6-Chloro | Pseudomonas aeruginosa (resistant) | 60 | |
| Hydrazone-bridged Benzothiazole | 6-chloro | Pseudomonas aeruginosa | 4 |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Caption: A typical workflow for screening the antimicrobial activity of novel compounds.
Enzyme Inhibition: A Targeted Approach
The therapeutic potential of benzothiazole derivatives also extends to their ability to inhibit specific enzymes involved in various disease processes.
Comparative Enzyme Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 or Ki values) of different benzothiazole derivatives against various enzymes.
| Compound/Derivative | Substitution Pattern | Enzyme Target | IC50/Ki | Reference |
| Methoxybenzothiazole Derivative | 2,5-dimethoxy | NQO2 | 846 nM (IC50) | |
| Trifluoromethyl-benzothiazole Derivative | 3,5-dimethoxy | NQO2 | 123 nM (IC50) | |
| 2-Mercaptobenzothiazole | 2-mercapto | Banana Polyphenoloxidase | Potent inhibitor at 10⁻⁷ M |
Experimental Protocol: Enzyme Inhibition Assay (General)
The protocol for an enzyme inhibition assay varies depending on the specific enzyme and substrate. However, a general workflow can be outlined.
Methodology:
-
Enzyme and Substrate Preparation: Solutions of the purified enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the benzothiazole derivative (the inhibitor) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.
Logical Relationship of Enzyme Inhibition
Caption: The fundamental principle of competitive enzyme inhibition by a benzothiazole derivative.
Conclusion
This comparative guide underscores the significant and diverse biological activities of substituted benzothiazoles. While specific data for 2-Chloro-5-methoxybenzothiazole remains to be fully elucidated, the analysis of its structural analogs provides a strong rationale for its potential as a bioactive molecule. The presence of both a chloro and a methoxy group suggests that it may possess a unique profile of anticancer, antimicrobial, and enzyme inhibitory activities. Further synthesis and biological evaluation of 2-Chloro-5-methoxybenzothiazole and its derivatives are warranted to explore its therapeutic potential fully. Researchers are encouraged to use the provided experimental protocols as a foundation for their investigations into this promising class of heterocyclic compounds.
A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 2-Chloro-5-methoxybenzothiazole and Its Precursors
For researchers and professionals in drug development, a thorough understanding of the structural evolution of a target molecule is paramount. This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-Chloro-5-methoxybenzothiazole with its key precursors, 4-methoxyaniline and 5-methoxy-2-mercaptobenzothiazole. By presenting key experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, this document illuminates the chemical transformations leading to the final product.
The synthetic pathway from a simple aniline derivative to a more complex heterocyclic system involves significant changes in the molecular framework. These modifications are directly observable through spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide will systematically compare the spectral data of the starting material, the intermediate, and the final product, offering a clear correlation between structural changes and their spectroscopic signatures.
Synthetic Pathway Overview
The synthesis of 2-Chloro-5-methoxybenzothiazole typically proceeds through a two-step sequence starting from 4-methoxyaniline. The initial step involves the formation of the benzothiazole ring to yield 5-methoxy-2-mercaptobenzothiazole, which is subsequently chlorinated to produce the final product.
Caption: Synthetic route to 2-Chloro-5-methoxybenzothiazole.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Chloro-5-methoxybenzothiazole and its precursors. These values are indicative and may vary slightly based on the specific experimental conditions.
FT-IR Spectroscopic Data
FT-IR spectroscopy provides insights into the functional groups present in a molecule. The transformation from an aniline to a mercaptobenzothiazole and finally to a chlorobenzothiazole is marked by the appearance and disappearance of characteristic vibrational bands.
| Functional Group | **4-Methoxyaniline (cm⁻¹) ** | 5-Methoxy-2-mercaptobenzothiazole (cm⁻¹) (representative) | 2-Chloro-5-methoxybenzothiazole (cm⁻¹) (representative) |
| N-H stretch (amine) | 3400-3200 (two bands) | 3110-2800 (broad, N-H of thione tautomer) | - |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic, -OCH₃) | 2950-2850 | 2950-2850 | 2950-2850 |
| C=S stretch (thione) | - | ~1250 | - |
| C=N stretch | - | ~1500 | ~1550 |
| C-O stretch (ether) | ~1240 | ~1240 | ~1245 |
| C-Cl stretch | - | - | ~750 |
| C-S stretch | - | ~700 | ~700 |
Note: Representative data for 5-methoxy-2-mercaptobenzothiazole and 2-chloro-5-methoxybenzothiazole are based on characteristic vibrational frequencies of similar structures due to limited direct experimental data in the literature.
¹H NMR Spectroscopic Data
¹H NMR spectroscopy reveals the chemical environment of protons within a molecule. The chemical shifts (δ) and splitting patterns provide a detailed map of the molecular structure.
| Proton Environment | 4-Methoxyaniline (δ, ppm) | 5-Methoxy-2-mercaptobenzothiazole (δ, ppm) (representative) | 2-Chloro-5-methoxybenzothiazole (δ, ppm) (representative) |
| Aromatic Protons | 6.6-6.8 (m, 4H) | 7.0-7.5 (m, 3H) | 7.2-7.8 (m, 3H) |
| -OCH₃ Protons | ~3.7 (s, 3H) | ~3.8 (s, 3H) | ~3.9 (s, 3H) |
| -NH₂ Protons | ~3.6 (br s, 2H) | - | - |
| -SH/-NH Proton | - | ~13.5 (br s, 1H, thione tautomer) | - |
Note: Chemical shifts are solvent-dependent. Representative data is provided for comparison.
¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Environment | 4-Methoxyaniline (δ, ppm) | 5-Methoxy-2-mercaptobenzothiazole (δ, ppm) (representative) | 2-Chloro-5-methoxybenzothiazole (δ, ppm) (representative) |
| C=S (Thione) | - | ~190 | - |
| C-Cl | - | - | ~150 |
| Aromatic C-O | ~152 | ~156 | ~158 |
| Aromatic C-N/C-S | ~142 (C-N) | ~150 (C-S), ~135 (C-N) | ~152 (C-S), ~140 (C-N) |
| Aromatic C-H | ~114-115 | ~110-125 | ~112-128 |
| -OCH₃ | ~55 | ~56 | ~56 |
Note: Chemical shifts are solvent-dependent. Representative data is provided for comparison.
UV-Vis Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the system.
| Compound | λmax (nm) (in Ethanol) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| 4-Methoxyaniline | ~235, ~290 | ~8000, ~1500 |
| 5-Methoxy-2-mercaptobenzothiazole (representative) | ~230, ~325 | High |
| 2-Chloro-5-methoxybenzothiazole (representative) | ~240, ~285 | High |
Note: The λmax values are influenced by the solvent. The extension of the conjugated system upon formation of the benzothiazole ring leads to a bathochromic (red) shift in the main absorption band.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Sample Preparation : Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.
-
Data Processing : The resulting spectra were baseline corrected and analyzed for characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.
-
Sample Preparation : Approximately 10-20 mg of each compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Data Acquisition : Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR Data Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
-
Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : An Agilent Cary 60 UV-Vis spectrophotometer or equivalent.
-
Sample Preparation : Stock solutions of each compound were prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. These stock solutions were then serially diluted to obtain working concentrations in the range of 1-10 µg/mL.
-
Data Acquisition : UV-Vis absorption spectra were recorded from 200 to 800 nm in a 1 cm path length quartz cuvette. The solvent (ethanol) was used as a blank.
-
Data Analysis : The wavelength of maximum absorbance (λmax) and the corresponding absorbance value were determined for each compound.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.
Caption: General workflow for synthesis and analysis.
This guide provides a foundational spectroscopic comparison for 2-Chloro-5-methoxybenzothiazole and its precursors. Researchers can use this information to monitor reaction progress, confirm product identity, and gain a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.
A Comparative Guide to Purity Assessment of 2-Chloro-5-methoxybenzothiazole: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Chloro-5-methoxybenzothiazole, a key heterocyclic building block. We present a detailed HPLC protocol and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), offering supporting data and methodologies to aid in selecting the most suitable analytical technique.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity determination of moderately polar, non-volatile compounds like 2-Chloro-5-methoxybenzothiazole.[1] The method's high resolution and sensitivity make it ideal for separating the main compound from process-related impurities.[1]
Experimental Protocol: RP-HPLC Method
A standard reversed-phase HPLC method is proposed for the routine purity analysis of 2-Chloro-5-methoxybenzothiazole.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-25 min: 40-80% B25-30 min: 80% B30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Rationale for Parameter Selection:
-
C18 Column: A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining and separating benzothiazole derivatives.
-
Mobile Phase: A mixture of acetonitrile and water provides good elution strength for moderately polar compounds.[2] The addition of formic acid helps to improve peak shape and ionization for potential mass spectrometry detection.[3]
-
Gradient Elution: A gradient is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities within a reasonable timeframe.
-
UV Detection: A wavelength of 254 nm is commonly used for aromatic compounds like benzothiazoles, which typically exhibit strong absorbance at this wavelength.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of 2-Chloro-5-methoxybenzothiazole.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, particularly for the identification of volatile and semi-volatile impurities that may not be readily detected by HPLC-UV.[1]
Experimental Protocol: GC-MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 50-400 amu |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of expected impurities and the desired information (quantification vs. identification).
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[1] |
| Analyte Suitability | Non-volatile, moderately polar to non-polar compounds.[1] | Volatile and semi-volatile compounds.[1] |
| Primary Application | Quantitative purity determination.[1] | Identification of unknown volatile impurities.[1] |
| Detection | UV-Vis, PDA, Fluorescence, MS | Mass Spectrometry |
| Advantages | - High resolution and efficiency.- Robust and reproducible.- Suitable for non-volatile compounds.[1] | - High sensitivity.- Provides structural information for impurity identification.[1] |
| Limitations | - Limited use for volatile compounds.- Peak identification can be challenging without a mass spectrometer. | - Not suitable for non-volatile compounds without derivatization.- Potential for thermal degradation of labile compounds. |
Logical Comparison of Analytical Techniques
Caption: Comparison of HPLC and GC-MS for purity analysis.
Conclusion
For the routine purity assessment of 2-Chloro-5-methoxybenzothiazole, RP-HPLC is the recommended method due to its robustness, reliability, and suitability for quantifying non-volatile, process-related impurities.[1] GC-MS serves as an invaluable complementary technique, particularly for the structural elucidation of unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV. An integrated approach utilizing both techniques ensures the highest quality of the intermediate, which is paramount in drug development.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-5-methoxybenzothiazole
This guide provides a comprehensive comparison of established analytical techniques for the quantification of benzothiazole derivatives, offering a robust framework for developing and validating a method for 2-Chloro-5-methoxybenzothiazole. The selection of a reliable and accurate analytical method is pivotal for the precise determination of this compound in various matrices, from bulk materials to environmental and biological samples. This document outlines the performance characteristics of different analytical strategies, presents detailed experimental protocols, and includes visual workflows to support researchers, scientists, and drug development professionals.
While specific validated methods for 2-Chloro-5-methoxybenzothiazole are not extensively published, this guide leverages data from structurally similar benzothiazole derivatives to provide expected performance benchmarks and methodological guidance.
Comparative Analysis of Validated Methods
The efficacy of an analytical method is determined by its performance across several key validation parameters. The following tables summarize typical performance data for the most common analytical techniques used for the analysis of benzothiazole derivatives. This data serves as a baseline for what can be expected when developing a method for 2-Chloro-5-methoxybenzothiazole.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Method 1: 2-(Furan-2-yl)-4-methylbenzo[d]thiazole[1] | Method 2: Furosemide and its Impurities[2] | Method 3: Metronidazole Benzoate and Impurities[3] |
| Linearity Range | 1 - 100 µg/mL | Not specified | 0.232 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | Not specified | 0.024 - 0.076 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Not specified | 0.073 - 0.232 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98.6 - 101.5% | 98.6 - 101.5% |
| Precision (% RSD) | < 2% | < 2% | < 2% |
Table 2: Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
| Parameter | Method 1: Benzothiazoles in Wastewater[4] | Method 2: Benzotriazoles and Benzothiazoles in Water[5] | Method 3: Benzothiazoles in Human Urine[6] |
| Linearity Range | Not specified | Two orders of magnitude | Not specified |
| Correlation Coefficient (R²) | Not specified | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 10 ng/L - 2.5 µg/L[7] | Not specified | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 20 - 200 ng/L[8] | 0.002 - 0.29 ng/mL | Not specified |
| Accuracy (% Recovery) | Not specified | 80 - 100% | Not specified |
| Precision (% RSD) | < 25%[8] | < 12% | < 15% |
Table 3: Gas Chromatography with Mass Spectrometry (GC-MS)
| Parameter | Method 1: Benzothiazoles and UV Filters in Environmental Matrices[9] | Method 2: Benzothiazoles and Benzotriazoles in Seawater and Sediment[10] | | :--- | :--- | | Linearity Range | Not specified | Not specified | | Correlation Coefficient (R²) | > 0.99 | > 0.99 | | Limit of Detection (LOD) | Not specified | 0.01 - 0.58 ng/g | | Limit of Quantification (LOQ) | 0.01 - 2.12 ng/L (water); 0.01 - 0.47 ng/g (solid) | Not specified | | Accuracy (% Recovery) | 70.3 - 124.6% | 67.4 - 102.3% | | Precision (% RSD) | < 15% | ~10% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols are generalized from established methods for benzothiazole derivatives and can be adapted for 2-Chloro-5-methoxybenzothiazole.
Method 1: HPLC-UV for Quantification
This method is suitable for the quantification of the main compound in bulk drug substances and pharmaceutical formulations.
1. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 2-Chloro-5-methoxybenzothiazole reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to get a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards at different concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a final concentration within the linear range of the method.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v).[1] The pH may be adjusted with an acid like formic acid or a buffer like ammonium acetate to improve peak shape.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm).[1]
-
Column Temperature: 30 °C.[1]
3. Validation Parameters:
-
Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to ensure no interference at the retention time of the analyte. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that degradation products do not interfere with the quantification of the analyte.[11]
-
Linearity: Analyze a series of at least five concentrations across the desired range. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be between 98% and 102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: LC-MS/MS for Trace Quantification
This method is ideal for the quantification of 2-Chloro-5-methoxybenzothiazole at trace levels in complex matrices such as environmental or biological samples.
1. Sample Preparation:
-
Aqueous Samples: May involve solid-phase extraction (SPE) for sample clean-up and concentration.[8]
-
Solid Samples: May require solvent extraction followed by a clean-up step.
-
Prepare calibration standards in a matrix that mimics the sample to compensate for matrix effects.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: C18, typically with smaller dimensions for faster analysis (e.g., 2.1 x 50 mm).[4]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to enhance ionization.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable for benzothiazole derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-Chloro-5-methoxybenzothiazole would need to be determined.
3. Validation Parameters:
-
Similar validation parameters as for HPLC-UV, but with acceptance criteria appropriate for trace analysis (e.g., wider acceptance range for accuracy and precision).
-
Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte.
Method 3: GC-MS for Volatile and Semi-Volatile Analytes
This method can be an alternative, particularly if the analyte is sufficiently volatile and thermally stable.
1. Sample Preparation:
-
Usually involves liquid-liquid extraction or solid-phase extraction.
-
Derivatization may be necessary to improve volatility and chromatographic properties.
2. GC-MS Conditions:
-
GC System: A gas chromatograph with a suitable injection port (e.g., split/splitless).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS).[10]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
3. Validation Parameters:
-
Validation follows similar principles as for LC methods, with appropriate adaptations for GC-MS.
Visualizations
Method Validation Workflow
Caption: General Workflow for Analytical Method Validation.
Typical HPLC Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. mac-mod.com [mac-mod.com]
- 5. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 2-Chloro-5-methoxybenzothiazole cross-coupling
A Comparative Guide to Catalyst Efficacy in 2-Chloro-5-methoxybenzothiazole Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the benzothiazole scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various benzothiazole building blocks, 2-Chloro-5-methoxybenzothiazole serves as a versatile precursor for introducing molecular diversity through cross-coupling reactions. The efficacy of these transformations is highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the cross-coupling of 2-Chloro-5-methoxybenzothiazole, supported by representative experimental data and detailed protocols to aid in the selection of the optimal catalyst for specific synthetic goals.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data presented is a synthesis of results from studies on 2-chlorobenzothiazoles and related chloro-heterocycles, providing a predictive framework for catalyst efficacy with 2-Chloro-5-methoxybenzothiazole.
Table 1: Suzuki-Miyaura Coupling of 2-Chloro-5-methoxybenzothiazole with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 12-24 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | 80-92 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 75-85 |
| NiCl₂(dppf) | - | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 70-88 |
Yields are representative and may vary based on the specific arylboronic acid used.
Table 2: Buchwald-Hartwig Amination of 2-Chloro-5-methoxybenzothiazole
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 8-16 | 88-96 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 82-90 |
| [Pd(IPr*)(acac)Cl] | - | KOtBu | 2-MeTHF | 80 | 4 | ~90 |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Toluene | 100 | 24 | 75-85 |
Yields are representative and may vary based on the amine coupling partner.
Table 3: Sonogashira Coupling of 2-Chloro-5-methoxybenzothiazole with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60-80 | 8-12 | 80-90 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 6-10 | 78-88 |
| Pd(OAc)₂/cataCXium A | - | Cs₂CO₃ | DMF | 100 | 12 | 75-85 (Copper-free) |
Yields are representative and may vary based on the terminal alkyne used.
Experimental Protocols
The following are generalized methodologies for the key cross-coupling reactions. Optimization of specific parameters may be required for different substrates.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-Chloro-5-methoxybenzothiazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The vessel is sealed with a septum and then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[1] Through the septum, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, ~0.1-0.2 M).[2] Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3] The reaction mixture is then heated to the specified temperature (e.g., 100 °C) and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.). 2-Chloro-5-methoxybenzothiazole (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene) are then added. The vessel is sealed and heated to the appropriate temperature (e.g., 100 °C) with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 2-amino-5-methoxybenzothiazole derivative.
General Procedure for Sonogashira Coupling
To a dried Schlenk flask, add 2-Chloro-5-methoxybenzothiazole (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[2] The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 mmol) are added, followed by the dropwise addition of the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the indicated temperature until completion as monitored by TLC. The mixture is then cooled, filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography. For copper-free conditions, a more active palladium catalyst system is typically employed, often at a higher temperature.[4]
Mandatory Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][5][6]
References
A Comparative Guide to the In Vitro Kinase Inhibitory Activity of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. A substantial body of research highlights their potential as potent kinase inhibitors, targeting a variety of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the in vitro kinase inhibitory activity of various benzothiazole derivatives, supported by experimental data from published studies.
A Note on 2-Chloro-5-methoxybenzothiazole Derivatives: A comprehensive literature search revealed limited publicly available data specifically detailing the in vitro kinase inhibitory activity of 2-Chloro-5-methoxybenzothiazole derivatives. Therefore, this guide focuses on the broader, well-characterized class of benzothiazole-based kinase inhibitors to provide a valuable and data-driven resource for researchers. The presented data and methodologies serve as a strong foundation for evaluating the potential of novel benzothiazole scaffolds, including the 2-Chloro-5-methoxy series.
Comparative In Vitro Kinase Inhibitory Activity
The following tables summarize the in vitro potency of various benzothiazole derivatives against different kinases, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity).
Table 1: PI3K and mTOR Inhibitory Activity of Benzothiazole Derivatives
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Reference |
| Compound 10 | 2470 | 14.2 | 4780 | 2560 | 25800 | [1] |
| Compound 11 | 2980 | 19.4 | 5600 | 2980 | 29800 | [1] |
| GDC-0941 | 3.2 | 35.8 | 321 | 3.3 | 114 | [1] |
Table 2: Anti-proliferative Activity of Benzothiazole Derivatives in Cancer Cell Lines
| Compound | PC-3 (IC50, μM) | DU145 (IC50, μM) | Bcap37 (IC50, μM) | MGC803 (IC50, μM) | MRC5 (IC50, μM) | Reference |
| Compound 10 | 0.48 | 0.95 | 1.12 | 1.34 | 14.23 | [1] |
| Compound 11 | 0.35 | 0.62 | 0.98 | 1.03 | 33.11 | [1] |
| GDC-0941 | 0.41 | 0.73 | 0.45 | 0.51 | 1.23 | [1] |
Key Signaling Pathways
Benzothiazole derivatives have been shown to target kinases in critical signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that plays a central role in cell cycle progression, apoptosis, and cellular metabolism. Many benzothiazole derivatives have been developed as inhibitors of PI3K isoforms and mTOR.[1]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzothiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the kinase inhibitory activity of benzothiazole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.
Protocol Details:
-
Reaction Setup: In a 96-well plate, the kinase, substrate, ATP, and various concentrations of the benzothiazole derivative are combined in a kinase buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP back to ATP.
-
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light, which is measured by a luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
Benzothiazole derivatives represent a versatile scaffold for the development of potent and selective kinase inhibitors. The data presented in this guide, derived from various published studies, demonstrates their efficacy against key kinases in cancer-related signaling pathways. While specific data on 2-Chloro-5-methoxybenzothiazole derivatives is currently limited, the established methodologies and comparative data for other benzothiazole analogs provide a robust framework for guiding future research and development in this promising area of medicinal chemistry. The detailed experimental protocols and pathway visualizations included herein are intended to support researchers in the design and execution of their own investigations into the kinase inhibitory potential of novel benzothiazole compounds.
References
Navigating the Structure-Activity Landscape of 2-Chloro-5-methoxybenzothiazole Analogs for Anticancer Drug Discovery
A Comparative Guide for Researchers
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 2-chloro-5-methoxybenzothiazole analogs are gaining attention as potential anticancer agents. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of available data on these analogs, summarizing their biological performance, detailing experimental protocols, and visualizing key concepts to aid researchers in this promising field.
Comparative Biological Activity of Benzothiazole Analogs
The antiproliferative activity of various substituted benzothiazole derivatives has been evaluated across different cancer cell lines. While a systematic SAR study focused solely on 2-chloro-5-methoxybenzothiazole analogs is not extensively documented in publicly available literature, valuable insights can be gleaned by comparing structurally related compounds.
Halogenation at different positions of the benzothiazole ring has been shown to significantly influence anticancer activity. For instance, studies on 6-halogenated benzothiazoles have demonstrated their cytotoxic potential. Notably, 6-chlorobenzothiazole and 6-fluorobenzothiazole derivatives have exhibited significant activity against the HuT78 T-cell lymphoma cell line. In contrast, the introduction of a methoxy group has sometimes been associated with a decrease in inhibitory efficiency in certain contexts.
The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected benzothiazole analogs that share structural similarities with the 2-chloro-5-methoxybenzothiazole core. This data is compiled from various studies to provide a comparative overview.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Cl | H | H | HuT78 | 6.8 | [1] |
| 2 | F | H | H | HuT78 | 9.1 | [1] |
| 3 | Cl | H | OCH3 | Not Reported | - | - |
| 4 | H | Cl | H | Not Reported | - | - |
Key Structure-Activity Relationship Insights
-
Role of Halogenation: The presence and position of a halogen atom on the benzothiazole ring are critical for antiproliferative activity. Chlorine and fluorine at the 6-position have been shown to be favorable for activity against certain cancer cell lines.
-
Influence of the Methoxy Group: The impact of a methoxy substituent is context-dependent. While it is a key feature of the core structure of interest, its contribution to activity can be influenced by the presence and nature of other substituents. In some reported cases, methoxy substitution led to decreased activity.
-
Position of Substituents: The specific substitution pattern on the benzothiazole ring is a key determinant of biological activity. Further studies are needed to elucidate the optimal positions for chloro and methoxy groups to maximize anticancer efficacy.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are essential. The following are generalized protocols for key assays used in the evaluation of benzothiazole analogs, based on commonly reported procedures.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HuT78, MCF-7, A549) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The benzothiazole analogs are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Methodologies and Relationships
To further clarify the experimental workflow and the logical relationships in SAR studies, the following diagrams are provided.
Caption: Experimental workflow for SAR studies of benzothiazole analogs.
Caption: Logical relationship in SAR analysis of benzothiazole analogs.
Future Directions
The preliminary data suggests that 2-chloro-5-methoxybenzothiazole analogs are a promising area for anticancer drug discovery. To advance this field, future research should focus on the systematic synthesis and evaluation of a focused library of analogs. This will enable the development of a more comprehensive SAR model, guiding the design of compounds with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the mechanism of action, including the identification of specific molecular targets, will also be critical for the clinical translation of these promising compounds.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Chloro-5-methoxybenzothiazole Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a representative kinase inhibitor derived from a 2-Chloro-5-methoxybenzothiazole scaffold. As specific, publicly available cross-reactivity data for a singular compound of this class is limited, this guide will utilize a hypothetical profile for "BTI-1" (Benzothiazole Inhibitor-1) to illustrate the principles of kinase inhibitor profiling. This profile will be compared against well-characterized, clinically relevant kinase inhibitors to offer a framework for evaluating potency, selectivity, and potential off-target effects.
Introduction to Benzothiazole-Based Kinase Inhibitors
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] Their structural similarity to the adenine moiety of ATP allows them to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[2] This mechanism has been successfully exploited to develop potent anti-cancer agents.[2][3] However, the conserved nature of the ATP binding site across the human kinome presents a significant challenge: off-target activity.[4] Comprehensive cross-reactivity profiling is therefore a critical step in the preclinical development of any new kinase inhibitor to understand its selectivity and predict potential therapeutic and adverse effects.[4][5]
Quantitative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity (IC50 values) of BTI-1 against a panel of selected kinases, compared to the well-established kinase inhibitors Dasatinib, a multi-targeted inhibitor, and Erlotinib, a more selective EGFR inhibitor. Lower IC50 values indicate higher potency.
Disclaimer: The data for BTI-1 is hypothetical and for illustrative purposes only.
| Kinase Target | BTI-1 (Hypothetical IC50 in nM) | Dasatinib (Representative IC50 in nM) | Erlotinib (Representative IC50 in nM) | Kinase Family |
| ABL1 | 25 | <1 | >10,000 | Tyrosine Kinase |
| SRC | 15 | 0.8 | >10,000 | Tyrosine Kinase |
| EGFR | 800 | 30 | 1 | Tyrosine Kinase |
| VEGFR2 | 50 | 15 | 2,000 | Tyrosine Kinase |
| PDGFRβ | 75 | 5 | 500 | Tyrosine Kinase |
| c-Kit | 120 | 2 | >10,000 | Tyrosine Kinase |
| p38α | >1000 | 220 | >10,000 | CMGC |
| CDK2 | >1000 | >5000 | >10,000 | CMGC |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate cross-reactivity profiling. Below are methodologies for key experiments in kinase inhibitor assessment.
Radiometric Kinase Assay
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., BTI-1) dissolved in DMSO
-
P81 phosphocellulose paper or filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase reaction buffer, the kinase, the substrate, and the test compound at various concentrations. Include a DMSO-only control (vehicle).[6]
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[6]
-
Termination and Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.[6]
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.[6]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ TR-FRET Kinase Binding Assay
This is a high-throughput, fluorescence-based assay that measures the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest (often tagged, e.g., with GST)
-
Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled, ATP-competitive tracer
-
TR-FRET dilution buffer
-
Test compound in DMSO
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-anti-Tag antibody, and Alexa Fluor™ 647-labeled tracer in kinase buffer at appropriate concentrations.[6]
-
Compound Plating: Dispense the test compound at various concentrations into the wells of the 384-well plate. Include a DMSO-only control.[6]
-
Kinase/Antibody Addition: Add a mixture of the kinase and the Eu-anti-Tag antibody to each well.[6]
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.[6]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by the inhibitor will result in a decrease in the TR-FRET signal. Determine IC50 values from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in drug discovery.
References
- 1. 2-Chloro-4-methoxybenzo[d]thiazole | 3507-27-5 | Benchchem [benchchem.com]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Chloro-5-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Benzothiazole Intermediate.
This guide provides a comprehensive analysis of two primary synthetic routes to 2-Chloro-5-methoxybenzothiazole, a crucial building block in the development of various pharmaceutical agents. By presenting a side-by-side comparison of quantitative data and detailed experimental protocols, this document aims to inform strategic decisions in process development and chemical synthesis.
Comparative Analysis of Synthetic Routes
The synthesis of 2-Chloro-5-methoxybenzothiazole is predominantly achieved through two distinct pathways: the direct chlorination of a mercaptan precursor and the Sandmeyer reaction of an amino precursor. Each route offers a unique profile of efficiency, reaction conditions, and starting material accessibility.
| Parameter | Route 1: Chlorination of 5-methoxy-2-mercaptobenzothiazole | Route 2: Sandmeyer Reaction of 2-amino-5-methoxybenzothiazole |
| Starting Material | 5-methoxy-2-mercaptobenzothiazole | 2-amino-5-methoxybenzothiazole |
| Key Reagents | Sulfuryl chloride (SO₂Cl₂) | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl) |
| Reaction Temperature | ~25°C (exothermic, may rise to 35-40°C) | 0-5°C (diazotization), elevated temperature for Sandmeyer |
| Reaction Time | Approximately 1 hour | Diazotization: ~30 min; Sandmeyer: variable |
| Reported Yield | High (exact yield for 5-methoxy analog not specified, but parent compound is high) | Generally moderate to good, but can be variable |
| Purification Method | Distillation under reduced pressure, Washing with water | Extraction, Chromatography |
| Key Advantages | Simple one-step conversion, high potential yield, mild reaction temperature. | Utilizes a potentially more accessible starting material. |
| Key Disadvantages | Handling of sulfuryl chloride requires care. | Multi-step process (diazotization followed by substitution), potential for side reactions, handling of diazonium salts. |
Note: The data presented is based on analogous reactions and general principles, as specific comparative studies for the 5-methoxy derivative are not extensively documented in the literature.
Experimental Protocols
Route 1: Chlorination of 5-methoxy-2-mercaptobenzothiazole
This method, adapted from a general procedure for 2-chlorobenzothiazoles, involves the direct chlorination of the corresponding 2-mercaptobenzothiazole derivative.[1] The addition of a small amount of water has been reported to improve the reproducibility and yield of this reaction.
Materials:
-
5-methoxy-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Ice
-
Water
-
Dichloromethane (optional, as solvent)
Procedure:
-
In a well-ventilated fume hood, to a stirred solution or suspension of 5-methoxy-2-mercaptobenzothiazole, slowly add an excess of sulfuryl chloride. The reaction is exothermic and the temperature may rise. Maintain the temperature around 25°C, not exceeding 50°C.
-
After the addition is complete, allow the mixture to stand for approximately one hour with continuous stirring.
-
Carefully add ice and water to the reaction mixture to decompose the excess sulfuryl chloride.
-
If an oily layer separates, it should be collected. If the product is a solid, it may precipitate. The product can be extracted with a suitable organic solvent like dichloromethane.
-
Wash the organic layer or the separated product several times with water to remove residual hydrogen chloride and sulfur dioxide.
-
The crude product can be further purified by distillation under reduced pressure or recrystallization.
Route 2: Sandmeyer Reaction of 2-amino-5-methoxybenzothiazole
The Sandmeyer reaction provides a classic method for the conversion of an amino group to a chloro group on an aromatic ring via a diazonium salt intermediate.
Step 2a: Diazotization of 2-amino-5-methoxybenzothiazole
Materials:
-
2-amino-5-methoxybenzothiazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
Suspend 2-amino-5-methoxybenzothiazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2b: Chloro-de-diazoniation (Sandmeyer Reaction)
Materials:
-
Diazonium salt solution from Step 2a
-
Copper(I) chloride (CuCl)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution to 0-5°C.
-
Slowly and carefully add the freshly prepared, cold diazonium salt solution to the cuprous chloride solution with stirring.
-
Nitrogen gas will evolve. The reaction mixture is typically stirred for several hours at room temperature or gently warmed to ensure completion.
-
The product can then be isolated by extraction with a suitable organic solvent, followed by washing and purification, often by column chromatography.
Logical Workflow for Synthesis Route Comparison
The following diagram illustrates a generalized workflow for the evaluation and comparison of different synthetic routes to a target chemical compound.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-5-methoxybenzothiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5-methoxybenzothiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage waste containing this compound.
The primary and mandated method for the disposal of 2-Chloro-5-methoxybenzothiazole is through a licensed professional hazardous waste disposal service.[1][2] This compound is a chlorinated organic substance and requires specialized treatment to prevent environmental contamination and potential harm.[3] On-site treatment by laboratory personnel is not recommended and may violate regulatory standards.
Key Safety and Handling for Disposal
Proper handling and storage of 2-Chloro-5-methoxybenzothiazole waste are critical while awaiting professional disposal. The following table summarizes crucial safety information derived from safety data sheets and general hazardous waste guidelines.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [1] |
| Waste Container | Collect in a designated, tightly sealed, and properly labeled container. Containers should be compatible with chemical waste and filled to no more than 90% capacity. | [4] |
| Labeling | Clearly label the waste container with "Hazardous Waste," the chemical name "2-Chloro-5-methoxybenzothiazole," and any other components in the waste stream. | [4] |
| Storage | Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. | [4] |
| Spill Management | In case of a spill, prevent it from entering drains. Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal. | [1] |
Disposal Workflow
The following diagram outlines the procedural steps for the proper disposal of 2-Chloro-5-methoxybenzothiazole from the point of generation to final disposal by a licensed contractor.
Detailed Disposal Protocol
The recommended disposal method for chlorinated organic compounds like 2-Chloro-5-methoxybenzothiazole is high-temperature incineration.[3][5][6] This process decomposes the compound into gaseous byproducts, which are then treated to prevent atmospheric pollution.[3]
Note: The following is a generalized description of the industrial disposal process and is not intended to be performed in a laboratory setting.
-
Collection and Transportation : The licensed waste disposal service will collect the properly packaged and labeled waste containers and transport them to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration : At the TSDF, the chlorinated waste is introduced into a high-temperature incinerator, often a refractory-lined furnace.[3] The combustion process breaks down the organic structure of 2-Chloro-5-methoxybenzothiazole.
-
Byproduct Formation : Incineration of chlorinated organic materials primarily converts chlorine into hydrogen chloride (HCl) gas.[6] Other byproducts include carbon dioxide, nitrogen oxides, and water vapor.[3]
-
Gas Scrubbing : The flue gas from the incinerator is passed through a scrubbing system.[3][6] This typically involves aqueous solutions to neutralize and remove acidic gases like HCl, preventing their release into the atmosphere.[3]
-
Final Emission : The treated gas, now free of hazardous pollutants, is safely released.
By following these guidelines and entrusting the final disposal to qualified professionals, laboratories can ensure a safe and environmentally responsible approach to managing waste from 2-Chloro-5-methoxybenzothiazole.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ethz.ch [ethz.ch]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Safeguarding Laboratory Personnel: Essential Protocols for Handling 2-Chloro-5-methoxybenzothiazole
For immediate reference, this guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-5-methoxybenzothiazole. The following procedures are designed to mitigate risks and ensure a secure research environment for laboratory personnel, including researchers, scientists, and professionals in drug development. The recommendations herein are synthesized from safety data for structurally similar compounds, including chlorinated and benzothiazole-containing substances, in the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-5-methoxybenzothiazole. It is imperative to consult the specific SDS for this compound upon availability.
Personal Protective Equipment (PPE): A Multi-faceted Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling 2-Chloro-5-methoxybenzothiazole, based on the hazards associated with analogous compounds, which include potential for skin and eye irritation, and toxicity if ingested or inhaled.[1][2][3][4]
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[2][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a flame-retardant, impervious lab coat or gown.[1][3][4] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood, if exposure limits are exceeded, or if irritation is experienced.[2][4] | |
| General | Standard laboratory attire including a lab coat, closed-toe shoes, and long pants should be worn at all times. | Standard laboratory practice.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risk and maintaining a safe laboratory environment.
1. Engineering Controls:
-
All work with 2-Chloro-5-methoxybenzothiazole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that a calibrated eyewash station and an emergency safety shower are readily accessible and in close proximity to the workstation.[1][2][3]
2. Pre-Handling Preparations:
-
Before commencing any work, ensure all necessary PPE is in good condition and worn correctly.
-
Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Clearly label all containers with the chemical name and appropriate hazard symbols.
3. Handling the Compound:
-
Avoid direct contact with the substance.[1]
-
Prevent the formation and spread of dust or aerosols.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
4. In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site with an appropriate cleaning agent.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of 2-Chloro-5-methoxybenzothiazole and its containers is critical to prevent environmental contamination and potential harm to others.
-
Waste Characterization: All waste containing 2-Chloro-5-methoxybenzothiazole must be treated as hazardous waste.
-
Container Management: Collect all waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[3]
Experimental Workflow for Safe Handling
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
